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  • Product: (2-Phenoxyphenyl)thiourea
  • CAS: 25688-84-0

Core Science & Biosynthesis

Foundational

Chemical structure and molecular weight of (2-Phenoxyphenyl)thiourea

An In-depth Technical Guide to (2-Phenoxyphenyl)thiourea: Structure, Synthesis, and Applications Introduction: The Significance of the Thiourea Scaffold Thiourea, an organosulfur compound structurally analogous to urea w...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to (2-Phenoxyphenyl)thiourea: Structure, Synthesis, and Applications

Introduction: The Significance of the Thiourea Scaffold

Thiourea, an organosulfur compound structurally analogous to urea with the oxygen atom replaced by sulfur, serves as a foundational scaffold in medicinal chemistry and materials science.[1][2] The unique electronic properties of the thiourea group, particularly its ability to act as a potent hydrogen-bond donor, have positioned its derivatives as crucial components in a wide array of applications.[3] These derivatives are integral to the synthesis of various pharmaceuticals and are investigated for a spectrum of therapeutic activities, including antimicrobial, anticancer, and anticonvulsant properties.[2][3] This guide focuses on a specific derivative, (2-Phenoxyphenyl)thiourea, providing a comprehensive overview of its chemical properties, a validated synthesis protocol, and its potential within drug discovery and development.

Core Molecular and Chemical Identity

(2-Phenoxyphenyl)thiourea is characterized by a thiourea core linked to a 2-phenoxyphenyl group. This structure combines the hydrogen-bonding capacity of the thiourea moiety with the steric and electronic influence of the phenoxy group at the ortho position, suggesting unique conformational and binding properties.

Key Identifiers
PropertyValueSource
IUPAC Name (2-Phenoxyphenyl)thioureaN/A
CAS Number 25688-84-0[4]
Molecular Formula C₁₃H₁₂N₂OS[4]
Molecular Weight 244.31 g/mol [4]
Chemical Structure

The structural arrangement of (2-Phenoxyphenyl)thiourea is foundational to its chemical behavior.

Caption: Chemical structure of (2-Phenoxyphenyl)thiourea.

Synthesis and Mechanistic Considerations

The synthesis of substituted thioureas is a well-established area of organic chemistry. The most direct and common methodology involves the reaction of a primary amine with an isothiocyanate. This approach provides a high-yielding and clean pathway to the desired product.

Proposed Synthetic Pathway

The logical and most efficient synthesis of (2-Phenoxyphenyl)thiourea proceeds via the reaction of 2-phenoxyaniline with benzoyl isothiocyanate, followed by hydrolysis of the intermediate to yield the target compound. This multi-step process ensures high purity and avoids the direct handling of more hazardous reagents.

G start 2-Phenoxyaniline + Ammonium Thiocyanate step1 Acid Chloride Formation (e.g., with Benzoyl Chloride) start->step1 Step 1 intermediate1 Intermediate: Benzoyl Isothiocyanate step1->intermediate1 step2 Nucleophilic Addition of 2-Phenoxyaniline intermediate1->step2 Step 2 intermediate2 Intermediate: N-Benzoyl-N'-(2-phenoxyphenyl)thiourea step2->intermediate2 step3 Base-catalyzed Hydrolysis (e.g., NaOH solution) intermediate2->step3 Step 3 product (2-Phenoxyphenyl)thiourea step3->product

Caption: Proposed synthetic workflow for (2-Phenoxyphenyl)thiourea.

Detailed Experimental Protocol

This protocol describes a reliable method for the synthesis and purification of (2-Phenoxyphenyl)thiourea, incorporating self-validating checkpoints for purity and identity.

Objective: To synthesize (2-Phenoxyphenyl)thiourea from 2-phenoxyaniline.

Materials:

  • 2-Phenoxyaniline

  • Benzoyl Chloride

  • Ammonium Thiocyanate

  • Acetone (anhydrous)

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl)

  • Ethanol

  • Deionized Water

  • Standard laboratory glassware, magnetic stirrer, heating mantle, and filtration apparatus.

Procedure:

  • Synthesis of Benzoyl Isothiocyanate (Intermediate 1):

    • Causality: This step generates the electrophilic partner for the subsequent reaction. The in-situ formation is preferred for safety and reactivity.

    • In a 250 mL round-bottom flask, dissolve ammonium thiocyanate (1.1 equivalents) in 100 mL of anhydrous acetone.

    • Cool the solution in an ice bath to 0-5 °C.

    • Add benzoyl chloride (1.0 equivalent) dropwise over 30 minutes with vigorous stirring. A white precipitate of ammonium chloride will form.

    • Stir the reaction mixture at room temperature for 1 hour after the addition is complete. The resulting solution containing benzoyl isothiocyanate is used directly in the next step.

  • Formation of N-Benzoyl-N'-(2-phenoxyphenyl)thiourea (Intermediate 2):

    • Causality: The primary amine of 2-phenoxyaniline acts as a nucleophile, attacking the electrophilic carbon of the isothiocyanate.

    • To the acetone solution from Step 1, add a solution of 2-phenoxyaniline (1.0 equivalent) in 50 mL of acetone dropwise.

    • Reflux the reaction mixture for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Hydrolysis to (2-Phenoxyphenyl)thiourea (Final Product):

    • Causality: The benzoyl protecting group is removed under basic conditions to yield the final thiourea product.

    • After cooling the reaction mixture, evaporate the acetone under reduced pressure.

    • To the resulting residue, add a 10% aqueous solution of NaOH (2.0 equivalents).

    • Heat the mixture at 80-90 °C for 1-2 hours until the solid dissolves and hydrolysis is complete (monitored by TLC).

    • Cool the solution to room temperature and filter to remove any insoluble impurities.

    • Acidify the filtrate slowly with 2M HCl until the pH is approximately 5-6. The product will precipitate as a solid.

  • Purification and Validation:

    • Trustworthiness: Recrystallization is a critical step to ensure the removal of impurities, providing a product of high purity suitable for analysis and further application.

    • Collect the crude product by vacuum filtration and wash thoroughly with cold deionized water.

    • Recrystallize the solid from an ethanol/water mixture to obtain pure (2-Phenoxyphenyl)thiourea as a crystalline solid.

    • Dry the product under vacuum.

    • Determine the melting point and acquire spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) to confirm the structure and assess purity. The yield should be calculated based on the initial amount of 2-phenoxyaniline.

Spectroscopic Characterization Profile

Confirming the identity and purity of the synthesized compound is paramount. The following table outlines the expected spectroscopic data for (2-Phenoxyphenyl)thiourea.

TechniqueExpected Observations
¹H NMR Signals in the aromatic region (approx. 6.8-7.5 ppm) corresponding to the protons of the two phenyl rings. Broad signals for the N-H protons (chemical shift can vary depending on solvent and concentration).
¹³C NMR A signal for the thiocarbonyl carbon (C=S) in the range of 180-190 ppm. Multiple signals in the aromatic region (110-160 ppm) for the 12 aromatic carbons.
FT-IR (cm⁻¹) Characteristic N-H stretching vibrations around 3100-3400 cm⁻¹. A strong C=S stretching vibration in the region of 1300-1400 cm⁻¹. C-O-C stretching for the ether linkage around 1200-1250 cm⁻¹.
Mass Spec. The molecular ion peak [M]⁺ corresponding to the molecular weight of 244.31. Characteristic fragmentation patterns involving the loss of the thiourea moiety or the phenoxy group.

Role in Drug Development and Chemical Biology

The thiourea functional group is a "privileged scaffold" in medicinal chemistry due to its ability to form strong bidentate hydrogen bonds with biological targets such as enzymes and receptors.[3] This interaction is crucial for molecular recognition and the modulation of biological activity.

Mechanism of Action: Hydrogen-Bond Donation

Thiourea derivatives primarily function as hydrogen-bond donors, activating electrophilic substrates or binding to anionic sites within a protein's active site.[3] The two N-H protons can form a six-membered ring-like interaction with an oxyanion, stabilizing transition states and catalyzing reactions.

Caption: Thiourea acting as a bidentate H-bond donor to a carbonyl oxygen.

Potential Therapeutic Applications

While specific biological data for (2-Phenoxyphenyl)thiourea is not widely published, the general class of phenoxyphenyl thioureas has been explored for various activities:

  • Antimicrobial Agents: The thiourea moiety is present in several compounds with antibacterial and antifungal properties.

  • Enzyme Inhibition: As potent hydrogen-bond donors, they can target enzymes that have key anionic residues (e.g., aspartate, glutamate) in their active sites.

  • Precursors for Heterocyclic Synthesis: Thioureas are versatile starting materials for synthesizing biologically active heterocyclic compounds like thiazoles and pyrimidines.

The presence of the flexible phenoxy ether linkage in (2-Phenoxyphenyl)thiourea allows it to adopt various conformations, potentially enabling it to fit into diverse binding pockets. This structural feature makes it an attractive candidate for screening in various drug discovery programs.

Conclusion

(2-Phenoxyphenyl)thiourea is a well-defined chemical entity with significant potential stemming from its thiourea core and unique substitution pattern. Its synthesis is achievable through robust and scalable chemical methods. The fundamental role of the thiourea scaffold as a hydrogen-bond donor provides a clear mechanistic basis for its utility in both chemical catalysis and as a pharmacophore in drug design. This technical guide provides the foundational chemical knowledge necessary for researchers and drug development professionals to synthesize, characterize, and explore the potential of this and related compounds in their scientific endeavors.

References

  • U.S. Environmental Protection Agency (EPA). Thiourea, N-[2,6-bis(1-methylethyl)-4-phenoxyphenyl]-N'-(1,1-dimethylethyl)-. Substance Details - SRS. Available at: [Link]

  • PubChemLite. Thiourea, [1-methyl-1-(4-phenoxyphenyl)ethyl]- (C16H18N2OS). PubChemLite. Available at: [Link]

  • Wikipedia. Thiourea. Wikipedia. Available at: [Link]

  • ChemRxiv. Thiourea catalysts for synthesis of Active Pharmaceutical Ingredients. ChemRxiv. Available at: [Link]

  • International Journal of ChemTech Research. Characterization and Synthesis of Novel Thiourea Derivatives. International Journal of ChemTech Research. Available at: [Link]

  • T3DB. Thiourea (T3D4891). T3DB. Available at: [Link]

  • PubChem. (p-Nitrophenyl)thiourea. PubChem. Available at: [Link]

  • PubChem. Diafenthiuron. PubChem. Available at: [Link]

  • PubChem. Phenylthiourea. PubChem. Available at: [Link]

  • Google Patents. Method for synthesizing 2,6-diisopropyl-4-phenoxy phenylthiourea. Google Patents.
  • Farmacia Journal. SYNTHESIS OF NEW THIOUREAS DERIVED FROM 2-(3,4-DIMETHYL-PHENOXYMETHYL)-. Farmacia Journal. Available at: [Link]

Sources

Exploratory

(2-Phenoxyphenyl)thiourea Derivatives: A Comprehensive Technical Guide for Drug Discovery and Development

Introduction: The Emerging Therapeutic Potential of (2-Phenoxyphenyl)thiourea Derivatives (2-Phenoxyphenyl)thiourea derivatives represent a promising class of organic compounds that have garnered significant attention in...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emerging Therapeutic Potential of (2-Phenoxyphenyl)thiourea Derivatives

(2-Phenoxyphenyl)thiourea derivatives represent a promising class of organic compounds that have garnered significant attention in medicinal chemistry. Characterized by a core thiourea moiety linked to a phenoxyphenyl group, these molecules possess a unique structural framework that allows for diverse chemical modifications and a broad spectrum of biological activities. The thiourea functional group, with its hydrogen bond donor and acceptor capabilities, plays a crucial role in the interaction of these compounds with various biological targets, including enzymes and receptors. This guide provides an in-depth exploration of the synthesis, characterization, and multifaceted biological activities of (2-phenoxyphenyl)thiourea derivatives, offering valuable insights for researchers and professionals engaged in drug discovery and development.

Synthetic Strategies and Characterization

The synthesis of (2-phenoxyphenyl)thiourea derivatives is primarily achieved through the reaction of a (2-phenoxyphenyl)isocyanate intermediate with a primary or secondary amine. This versatile approach allows for the introduction of a wide range of substituents, enabling the fine-tuning of the molecule's physicochemical properties and biological activity.

General Synthetic Protocol

A widely employed synthetic route involves a one-pot reaction. Initially, an aroyl chloride is reacted with a thiocyanate salt, such as potassium or ammonium thiocyanate, in an anhydrous solvent like acetone to form an in-situ aroyl isothiocyanate. Subsequently, the desired amine is added to the reaction mixture, leading to the formation of the N,N'-disubstituted thiourea derivative.

Experimental Protocol: Synthesis of 1-Aroyl-3-(2-phenoxyphenyl)thiourea Derivatives

  • Preparation of the Isothiocyanate Intermediate:

    • To a stirred solution of the desired aroyl chloride (1 equivalent) in anhydrous acetone, add potassium thiocyanate (1.1 equivalents).

    • Reflux the mixture for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Formation of the Thiourea Derivative:

    • To the cooled reaction mixture containing the in-situ generated aroyl isothiocyanate, add a solution of 2-phenoxyaniline (1 equivalent) in anhydrous acetone dropwise.

    • Stir the reaction mixture at room temperature for 2-4 hours.

  • Isolation and Purification:

    • Pour the reaction mixture into ice-cold water to precipitate the crude product.

    • Filter the solid, wash with water, and dry under vacuum.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 1-aroyl-3-(2-phenoxyphenyl)thiourea derivative.

Characterization Techniques

The structural elucidation of newly synthesized (2-phenoxyphenyl)thiourea derivatives is crucial for confirming their identity and purity. A combination of spectroscopic techniques is typically employed:

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify characteristic functional groups, such as the N-H stretching vibrations (around 3200-3400 cm⁻¹), C=S stretching (around 1200-1300 cm⁻¹), and C=O stretching (for acyl derivatives, around 1650-1700 cm⁻¹).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the precise arrangement of atoms within the molecule. The chemical shifts and coupling constants of the protons and carbons provide detailed structural information.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound and to aid in structural elucidation through fragmentation patterns.

G cluster_synthesis General Synthesis of (2-Phenoxyphenyl)thiourea Derivatives Aroyl_Chloride Aroyl Chloride Isothiocyanate Aroyl Isothiocyanate (in situ) Aroyl_Chloride->Isothiocyanate Acetone, Reflux KSCN KSCN KSCN->Isothiocyanate Thiourea_Derivative (2-Phenoxyphenyl)thiourea Derivative Isothiocyanate->Thiourea_Derivative Room Temp Phenoxyaniline 2-Phenoxyaniline Phenoxyaniline->Thiourea_Derivative

Caption: General synthetic pathway for (2-Phenoxyphenyl)thiourea derivatives.

Biological Activities and Therapeutic Potential

(2-Phenoxyphenyl)thiourea derivatives have demonstrated a remarkable range of biological activities, positioning them as attractive candidates for the development of novel therapeutic agents.

Anticancer Activity

A significant body of research has focused on the anticancer potential of this class of compounds. They have been shown to exhibit cytotoxic effects against a variety of cancer cell lines, often through the induction of apoptosis and cell cycle arrest.

Mechanism of Action: The anticancer activity of (2-phenoxyphenyl)thiourea derivatives is often multi-faceted. Some derivatives have been found to inhibit key signaling pathways involved in cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) signaling pathway. Inhibition of EGFR can lead to downstream effects, including the suppression of the Ras/Raf/MEK/ERK and PI3K/Akt pathways, ultimately resulting in reduced cell growth and induction of apoptosis.[1]

G Thiourea (2-Phenoxyphenyl)thiourea Derivative EGFR EGFR Thiourea->EGFR Inhibition Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Apoptosis Apoptosis Akt->Apoptosis Inhibition

Caption: Simplified signaling pathway illustrating the anticancer mechanism of action.

Comparative Anticancer Activity:

Compound IDSubstitution on Phenyl RingCancer Cell LineIC₅₀ (µM)Reference
1a 4-NitroA549 (Lung)>100[2]
1b 4-NitroL929 (Fibrosarcoma)>100[2]
2a 3,5-bis(trifluoromethyl)NCI-H460 (Lung)1.2[3][4]
2b 3,5-bis(trifluoromethyl)Colo-205 (Colon)2.5[3][4]
2c 3,5-bis(trifluoromethyl)MCF-7 (Breast)3.1[3][4]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the (2-phenoxyphenyl)thiourea derivatives in the appropriate cell culture medium.

    • Replace the medium in the wells with the medium containing the test compounds at various concentrations.

    • Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

  • Formazan Solubilization and Absorbance Reading:

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

    • Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity

Several (2-phenoxyphenyl)thiourea derivatives have exhibited promising activity against a range of pathogenic bacteria and fungi. The structural modifications on the phenyl ring attached to the thiourea moiety have been shown to significantly influence the antimicrobial spectrum and potency.

Mechanism of Action: The precise mechanism of antimicrobial action is still under investigation but is thought to involve the disruption of microbial cell membrane integrity or the inhibition of essential enzymes. The lipophilicity of the compounds, influenced by the nature of the substituents, plays a crucial role in their ability to penetrate the microbial cell wall.

Comparative Antimicrobial Activity:

Compound IDSubstitution on Phenyl RingMicroorganismMIC (µg/mL)Reference
3a 4-ChloroStaphylococcus aureus62.5[5]
3b 4-BromoEscherichia coli125[5]
3c 2,4-DichloroCandida albicans31.25[5]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

  • Preparation of Inoculum:

    • Prepare a standardized suspension of the test microorganism in a suitable broth (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Preparation of Compound Dilutions:

    • Perform serial two-fold dilutions of the (2-phenoxyphenyl)thiourea derivatives in a 96-well microtiter plate.

  • Inoculation:

    • Add the standardized microbial inoculum to each well of the microtiter plate.

    • Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation:

    • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

  • Determination of Minimum Inhibitory Concentration (MIC):

    • Visually inspect the plates for microbial growth.

    • The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[6]

Antiviral Activity

The antiviral potential of (2-phenoxyphenyl)thiourea derivatives is an emerging area of research. Studies have shown that certain derivatives can inhibit the replication of various viruses, including Human Immunodeficiency Virus (HIV).

Mechanism of Action: The antiviral mechanism can vary depending on the virus and the specific derivative. For HIV, some thiourea derivatives have been shown to act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), binding to a hydrophobic pocket in the reverse transcriptase enzyme and allosterically inhibiting its function. Other potential mechanisms include interference with viral entry or assembly.

Antiviral Activity Data:

Compound IDSubstitution on Phenyl RingVirusEC₅₀ (µg/mL)Reference
4a 4-MethylHIV-1 (IIIB)54.9[2]
4b 4-MethylHIV-2 (ROD)65.9[2]

Experimental Protocol: Antiviral Assay (Plaque Reduction Assay)

  • Cell Seeding:

    • Seed susceptible host cells in a multi-well plate and grow to confluence.

  • Virus Infection and Compound Treatment:

    • Pre-incubate the cells with various concentrations of the (2-phenoxyphenyl)thiourea derivative for a defined period.

    • Infect the cells with a known amount of virus.

    • After the adsorption period, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing the test compound.

  • Incubation and Plaque Visualization:

    • Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

    • Fix and stain the cells (e.g., with crystal violet) to visualize the plaques.

  • Data Analysis:

    • Count the number of plaques in each well.

    • Calculate the percentage of plaque reduction compared to the virus control (no compound).

    • Determine the EC₅₀ value (the concentration of the compound that reduces the number of plaques by 50%).[7]

G cluster_workflow Biological Evaluation Workflow Start Synthesized (2-Phenoxyphenyl)thiourea Derivative Anticancer Anticancer Screening (e.g., MTT Assay) Start->Anticancer Antimicrobial Antimicrobial Screening (e.g., Broth Microdilution) Start->Antimicrobial Antiviral Antiviral Screening (e.g., Plaque Reduction) Start->Antiviral Hit_Ident Hit Identification Anticancer->Hit_Ident Antimicrobial->Hit_Ident Antiviral->Hit_Ident Lead_Opt Lead Optimization (Structure-Activity Relationship) Hit_Ident->Lead_Opt Preclinical Preclinical Development Lead_Opt->Preclinical

Sources

Foundational

Biological Activity Screening of (2-Phenoxyphenyl)thiourea: A Technical Guide

Strategic Overview: The Pharmacophore The (2-Phenoxyphenyl)thiourea scaffold represents a "privileged structure" in medicinal chemistry, merging the metal-chelating capacity of the thiourea moiety with the lipophilic, st...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview: The Pharmacophore

The (2-Phenoxyphenyl)thiourea scaffold represents a "privileged structure" in medicinal chemistry, merging the metal-chelating capacity of the thiourea moiety with the lipophilic, steric bulk of the diphenyl ether (phenoxyphenyl) group.

From an application scientist's perspective, screening this compound requires a multi-modal approach. We are not merely looking for "activity"; we are validating specific molecular interactions:

  • Bidentate Chelation: The sulfur and nitrogen atoms can chelate metalloenzymes (e.g., Urease, Tyrosinase).

  • Hydrogen Bonding: The -NH-CS-NH- core acts as a dual H-bond donor, critical for anion recognition and receptor binding.

  • Lipophilic Penetration: The 2-phenoxyphenyl group enhances membrane permeability, making it a prime candidate for intracellular targets and antimicrobial applications.

This guide details the three critical screening modules required to characterize this molecule: Enzymatic Inhibition (Urease) , Antimicrobial Susceptibility , and Cytotoxic Profiling .

Chemical Context & SAR Visualization[1]

Before screening, understand the Structural-Activity Relationship (SAR). The 2-position substitution on the phenyl ring induces a specific torsion angle, affecting the planarity of the thiourea bridge. This conformation is vital for fitting into the narrow active sites of enzymes like Urease.

SAR_Analysis Core (2-Phenoxyphenyl)thiourea Scaffold Thiourea Thiourea Moiety (S=C-N-H) Core->Thiourea Contains Phenoxy 2-Phenoxy Group (Lipophilic Anchor) Core->Phenoxy Contains Target1 Target: Urease (Ni2+ Chelation) Thiourea->Target1 Bidentate Ligand Target3 Target: Cancer Cells (Apoptosis/ROS) Thiourea->Target3 ROS Generation Phenoxy->Target1 Steric Fit Target2 Target: Bacteria (Membrane Permeability) Phenoxy->Target2 LogP Modulation

Figure 1: SAR Logic Flow. The thiourea core drives enzymatic inhibition via metal binding, while the phenoxy group modulates bioavailability and membrane penetration.

Module A: Enzymatic Inhibition Screening (Urease)[2]

Thiourea derivatives are potent inhibitors of Urease, a nickel-dependent metalloenzyme produced by Helicobacter pylori. This is the primary high-value screen for this scaffold.

Mechanism of Action

The sulfur atom of the thiourea coordinates with the bi-nickel center in the enzyme's active site, while the N-H protons form hydrogen bonds with active site residues (e.g., His, Asp), effectively blocking substrate (urea) entry.

Experimental Protocol: The Indophenol Method

Objective: Determine the IC50 of (2-Phenoxyphenyl)thiourea against Jack Bean Urease.

Reagents:

  • Enzyme: Jack Bean Urease (0.02 units/well).

  • Substrate: Urea (100 mM).

  • Buffer: Phosphate buffer (pH 8.2, 0.01 M).

  • Reagent A: Phenol (1% w/v) and Sodium nitroprusside (0.005% w/v).

  • Reagent B: NaOH (0.5% w/v) and NaOCl (0.1% active chlorine).

Workflow:

  • Pre-Incubation: In a 96-well plate, add 25 µL of enzyme solution and 5 µL of test compound (dissolved in DMSO, varying concentrations 0.1–100 µM). Incubate at 30°C for 15 minutes. Rationale: Allows the inhibitor to equilibrate with the active site.

  • Reaction: Add 55 µL of Urea substrate. Incubate at 30°C for 15 minutes.

  • Termination & Development: Add 45 µL of Reagent A followed by 70 µL of Reagent B.

  • Quantification: Incubate for 50 minutes at room temperature. Measure absorbance at 630 nm .

Data Analysis: Calculate % Inhibition using the formula: ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="ng-star-inserted display">



Note: Thiourea (standard) usually yields an IC50 ~21 µM.[1] Potent derivatives can reach <15 µM.[1][2][3][4]

Module B: Antimicrobial Susceptibility Profiling

The lipophilicity of the phenoxyphenyl group allows this compound to penetrate the peptidoglycan layer of Gram-positive bacteria.

Target Organisms
  • Primary: Staphylococcus aureus (including MRSA strains).[5][6]

  • Secondary: Candida albicans (Antifungal potential).[5][6][7]

  • Note: Gram-negative activity (E. coli, P. aeruginosa) is often lower due to efflux pumps, unless the phenyl ring bears electron-withdrawing groups (Cl, NO2).

Experimental Protocol: Broth Microdilution (MIC)

Standard: CLSI M07-A10 guidelines.

Workflow:

  • Inoculum Prep: Adjust bacterial culture to

    
     CFU/mL (0.5 McFarland standard).
    
  • Dilution: Prepare serial two-fold dilutions of (2-Phenoxyphenyl)thiourea in Mueller-Hinton Broth (MHB) within a 96-well plate. Range: 512 µg/mL down to 0.5 µg/mL.

  • DMSO Control: Ensure final DMSO concentration is <1% to prevent solvent toxicity.

  • Incubation: 37°C for 18–24 hours (Bacteria) or 48 hours (Fungi).

  • Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing no visible turbidity. Use Resazurin dye (0.01%) for visual confirmation (Blue = Dead/Inhibited, Pink = Live).

Self-Validating Control:

  • Positive Control: Ciprofloxacin (Bacteria) or Fluconazole (Fungi).

  • Sterility Control: Media only.

  • Growth Control: Bacteria + Solvent (no drug).

Module C: Cytotoxicity & Safety Profiling

Before drug development, you must establish the Selectivity Index (SI). Thioureas can be cytotoxic due to oxidative stress induction.

Experimental Protocol: MTT Assay

Cell Lines:

  • Cancer: MCF-7 (Breast), HCT-116 (Colon).

  • Normal (Control): HFF-1 (Human Foreskin Fibroblasts) or HEK-293.

Workflow:

  • Seeding: Seed cells at

    
     cells/well in 96-well plates. Incubate 24h for attachment.
    
  • Treatment: Treat with test compound (1–100 µM) for 48 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL). Incubate 4h at 37°C.

  • Solubilization: Discard media, add 100 µL DMSO to dissolve formazan crystals.

  • Measurement: Absorbance at 570 nm.

Interpretation: Calculate Selectivity Index (SI) :



Target: An SI > 2 indicates selective toxicity. An SI < 1 indicates general toxicity.

Screening Workflow Visualization

This diagram illustrates the logical progression from synthesis to lead identification.

Screening_Cascade cluster_0 Tier 1: High-Throughput cluster_1 Tier 2: Safety & Selectivity Start Compound Synthesis (2-Phenoxyphenyl)thiourea Urease Urease Inhibition (Indophenol Assay) Start->Urease Antimicrobial Antimicrobial MIC (Broth Microdilution) Start->Antimicrobial Cyto Cytotoxicity (MTT) MCF-7 vs Fibroblasts Urease->Cyto If IC50 < 25 µM Antimicrobial->Cyto If MIC < 32 µg/mL Decision Calculate Selectivity Index (SI) Cyto->Decision Lead Lead Candidate (SI > 2, MIC < 10 µg/mL) Decision->Lead Pass Discard Discard/Optimize Decision->Discard Fail

Figure 2: Screening Cascade. A "Go/No-Go" decision matrix ensuring only potent and selective compounds proceed to advanced ADMET profiling.

Expected Data Ranges & Reference Values

To validate your experimental setup, compare your results against these established ranges for thiourea derivatives.

AssayMetricPotent Range (Hit)Moderate RangeInactiveReference Standard
Urease Inhibition IC50 (µM)< 15.015.0 – 50.0> 100.0Thiourea (21 µM)
Antimicrobial (S. aureus) MIC (µg/mL)< 1010 – 64> 128Ciprofloxacin (<1 µg/mL)
Antifungal (C. albicans) MIC (µg/mL)< 3232 – 128> 256Fluconazole (varies)
Cytotoxicity (Cancer) IC50 (µM)< 10.010.0 – 50.0> 100.0Cisplatin (~5–10 µM)

References

  • Antimicrobial Activity of Thioureides: Limban, C., et al. (2008).[7] "Antimicrobial Activity of Some New Thioureides Derived from 2-(4-Chlorophenoxymethyl)benzoic Acid." Molecules, 13(3), 567-580.[5] [Link]

  • Urease Inhibition Mechanism: Li, X., et al. (2009). "N-monoarylacetothioureas as potent urease inhibitors: synthesis, SAR, and biological evaluation." Bioorganic & Medicinal Chemistry, 17(10), 3725-3732. [Link]

  • Cytotoxicity of Phenylthioureas: Kujawski, J., et al. (2021). "Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives." International Journal of Molecular Sciences, 22(21), 11634. [Link]

  • Thiourea Biological Applications Review: Saeed, A., et al. (2014).[8] "A Review on the Pharmacological Properties of Thiourea Derivatives." Research on Chemical Intermediates. [Link]

Sources

Exploratory

Technical Guide: Toxicity Profile &amp; Safety Data Sheet (SDS) for (2-Phenoxyphenyl)thiourea

The following technical guide details the safety, toxicity, and handling protocols for (2-Phenoxyphenyl)thiourea . [1] CAS Number: 25688-84-0 Synonyms: 1-(2-Phenoxyphenyl)-2-thiourea; N-(2-Phenoxyphenyl)thiourea Chemical...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the safety, toxicity, and handling protocols for (2-Phenoxyphenyl)thiourea .

[1]

CAS Number: 25688-84-0 Synonyms: 1-(2-Phenoxyphenyl)-2-thiourea; N-(2-Phenoxyphenyl)thiourea Chemical Formula: C₁₃H₁₂N₂OS Molecular Weight: 244.31 g/mol [1]

Part 1: Executive Summary & Chemical Identity

(2-Phenoxyphenyl)thiourea is a specialized organosulfur intermediate primarily used in the synthesis of heterocyclic compounds (e.g., aminothiazoles, benzothiazoles) and pharmaceutical candidates, including opioid receptor modulators.[1]

While specific toxicological data for this exact isomer is less ubiquitous than its parent compound (Phenylthiourea), it shares the core thiourea pharmacophore .[1] Consequently, it must be handled as a potent thyroid toxicant (goitrogen) and a skin sensitizer .[1] The presence of the ortho-phenoxy group increases lipophilicity (LogP), potentially enhancing dermal absorption compared to simpler thioureas.[1]

Physicochemical Properties
PropertyValueRelevance to Safety
Physical State White to off-white crystalline solidDust inhalation hazard.
Melting Point ~136–140 °C (Estimated)Stable solid at room temperature.
Solubility Low in water; Soluble in DMSO, MethanolLipophilic nature facilitates membrane crossing.[1]
Reactivity Reacts with strong oxidizers, acidsIncompatible with nitric acid/peroxides (fire risk).[1]

Part 2: Toxicological Profile (The "Why" & "How")

Mechanism of Action: Thyroid Toxicity

The primary hazard of (2-Phenoxyphenyl)thiourea stems from its thiourea moiety (-NH-C(=S)-NH2).[1] This functional group acts as a "suicide substrate" for Thyroid Peroxidase (TPO) , the enzyme responsible for iodinating tyrosine residues in thyroglobulin.[1]

  • The Trap: TPO oxidizes the thiourea sulfur instead of iodide.

  • The Consequence: This depletes the available oxidized iodine required for T3/T4 hormone synthesis.

  • Systemic Effect: Chronic exposure leads to compensatory TSH release, causing thyroid hypertrophy (goiter) and potential neoplasia.[1]

Metabolic Activation & Sensitization

Thioureas are not just direct toxins; they are pro-haptens. Upon metabolic oxidation (typically by Flavin-containing Monooxygenases, FMOs), the sulfur atom is oxidized to reactive sulfenic acids and sulfinates .[1] These electrophilic species covalently bind to nucleophilic skin proteins (cysteines), triggering an immune response (Allergic Contact Dermatitis).[1]

Structural-Activity Relationship (SAR) Note

Unlike the highly lethal parent Phenylthiourea (PTU) (Oral LD50 rat ~3 mg/kg), the addition of the bulky ortho-phenoxy group likely introduces steric hindrance that may reduce the rate of metabolic activation.[1] However, until specific LD50 data confirms otherwise, you must treat this compound as acutely toxic by ingestion.[1]

Visualization: Mechanism of Toxicity

ToxicityMechanism Compound (2-Phenoxyphenyl)thiourea FMO Metabolic Oxidation (FMO Enzymes) Compound->FMO Bioactivation TPO Thyroid Peroxidase (TPO) Compound->TPO Competitive Inhibition Reactive Reactive Sulfenic Acid (-S-OH) FMO->Reactive Hapten Protein Adducts (Haptenization) Reactive->Hapten Covalent Binding Goiter T3/T4 Depletion (Goiter/Thyroid Toxicity) TPO->Goiter Blocks Iodination Sensitization Skin Sensitization (Dermatitis) Hapten->Sensitization

Figure 1: Dual pathway of toxicity showing metabolic activation leading to sensitization and direct enzymatic inhibition leading to thyroid effects.[1]

Part 3: Safety Data Sheet (SDS) Framework

This section organizes critical safety data into a standard SDS structure for laboratory compliance.

Section 2: Hazard Identification (GHS Classification)[1][5]
  • Signal Word: DANGER

  • Hazard Statements:

    • H301: Toxic if swallowed.[2] (Inferred from class; conservative approach)[1]

    • H317: May cause an allergic skin reaction.

    • H372: Causes damage to organs (Thyroid) through prolonged or repeated exposure.[1]

    • H411: Toxic to aquatic life with long-lasting effects.

Section 4: First Aid Measures
  • General Advice: Consult a physician. Show this safety data sheet to the doctor in attendance.

  • If Inhaled: Move to fresh air.[2] If not breathing, give artificial respiration.[1][2] Do not use mouth-to-mouth if ingested/inhaled; use a barrier device.

  • Skin Contact: Wash off immediately with soap and plenty of water. Do not use organic solvents (ethanol/DMSO) as they may enhance absorption of the phenoxy-lipophilic compound.

  • Eye Contact: Rinse thoroughly with water for at least 15 minutes.[2]

  • If Swallowed: IMMEDIATELY call a POISON CENTER. Rinse mouth with water.[2] Do NOT induce vomiting.

Section 7: Handling and Storage
  • Handling: Avoid dust formation. The compound is a solid but can sublime or form dusts. Use only in a chemical fume hood.

  • Storage: Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature: 2–8 °C (standard for organic intermediates to prevent slow oxidative degradation).

Section 8: Exposure Controls / Personal Protection
  • Respiratory: N95 (US) or P2 (EN 143) dust mask is minimum.[1] For larger scales, use a full-face respirator with type P3 cartridges.[1]

  • Hand Protection: Nitrile rubber is recommended.

    • Technique: Double-gloving is advised. Thioureas can permeate some rubbers; change gloves immediately upon contamination.

  • Eye Protection: Safety glasses with side-shields or chemical safety goggles.

Part 4: Experimental Protocols & Handling Logic

Safe Weighing Protocol

Because the compound is a solid with high biological activity, weighing poses the highest risk of inhalation exposure.[1]

  • Preparation: Place the balance inside the fume hood or use a powder containment hood.

  • Static Control: Use an anti-static gun or bar, as organic crystals often carry static charge, causing "jumping" of particles.[1]

  • Solubilization: Dissolve the solid in the reaction solvent (e.g., DMSO, DMF) immediately after weighing to minimize the duration it exists as a free powder.[1]

Spill Response & Decontamination

Warning: Do not use bleach (sodium hypochlorite) indiscriminately. While bleach oxidizes thioureas, the reaction can be exothermic and produce toxic byproducts (e.g., cyanamides) if not pH controlled.[1]

Recommended Decontamination Workflow:

  • Containment: Cover spill with a damp absorbent pad (to prevent dust).

  • Removal: Scoop up solid carefully.

  • Surface Clean: Wipe surface with a mild detergent solution first.

  • Destruction (Glassware only): Soak contaminated glassware in a solution of Hydrogen Peroxide (3%) adjusted to pH > 10 (alkaline).[1] This converts thiourea to urea/sulfate, which are less toxic.[1]

Visualization: Handling & Spill Decision Tree

SpillResponse Start Spill Detected Type Solid or Solution? Start->Type Solid Solid Powder Type->Solid Solution Solution (DMSO/Organic) Type->Solution ActionSolid 1. Cover with damp pad 2. Scoop without generating dust Solid->ActionSolid ActionSol 1. Absorb with vermiculite/sand 2. Do NOT use paper towels (fire risk) Solution->ActionSol Decon Decontamination: Wash area with detergent + water. Avoid strong acid/bleach mix. ActionSolid->Decon ActionSol->Decon

Figure 2: Decision matrix for safe cleanup of (2-Phenoxyphenyl)thiourea spills.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 12219586, N-(2-Phenoxyphenyl)thiourea. Retrieved from [Link][1]

  • Karakuş, S., et al. (2009). Synthesis, antiviral and anticancer activity of some novel thioureas derived from N-(4-nitro-2-phenoxyphenyl)-methanesulfonamide. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Doerge, D. R., & Takazawa, R. S. (1990). Mechanism of thyroid peroxidase inhibition by ethylenethiourea. Chemical Research in Toxicology. Retrieved from [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Phenylthiourea. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Accelerated Microwave-Assisted Synthesis of (2-Phenoxyphenyl)thiourea

Executive Summary This application note details a robust, high-yield protocol for the synthesis of (2-Phenoxyphenyl)thiourea , a privileged scaffold in medicinal chemistry known for its antiviral and urease inhibitory po...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, high-yield protocol for the synthesis of (2-Phenoxyphenyl)thiourea , a privileged scaffold in medicinal chemistry known for its antiviral and urease inhibitory potential.[1] Utilizing Microwave-Assisted Organic Synthesis (MAOS) , this method overcomes the significant steric hindrance presented by the ortho-phenoxy group, reducing reaction times from 12+ hours (conventional reflux) to under 20 minutes while improving purity profiles.[1]

We present two distinct pathways:

  • Protocol A (The "Gold Standard"): A two-step, one-pot synthesis via a benzoyl isothiocyanate intermediate, ensuring high regioselectivity and preventing symmetric byproduct formation.[1]

  • Protocol B (The "Green" Route): A direct, solvent-minimized reaction using ammonium thiocyanate on solid support.[1]

Introduction & Mechanistic Insight

The Challenge: Steric Hindrance

The target molecule, (2-Phenoxyphenyl)thiourea, contains a bulky phenoxy group at the ortho position relative to the amine/thiourea moiety. In conventional thermal synthesis, this steric bulk impedes the nucleophilic attack of the amine on the thiocyanate carbon, often requiring prolonged reflux in toxic solvents (e.g., benzene or dioxane) and leading to thermal decomposition or low yields.[1]

The Solution: Microwave Dielectric Heating

Microwave irradiation (2.45 GHz) addresses this kinetic barrier through dipolar polarization . The polar reagents (ammonium thiocyanate and the amine) align with the oscillating electric field, generating rapid internal heat.

  • Specific Microwave Effect: The polar transition state of the nucleophilic addition is stabilized by the electromagnetic field, lowering the activation energy (

    
    ) more effectively than convective heating.
    
  • Solvent Strategy: We utilize Acetone and Ethanol, which possess high loss tangents (

    
    ), ensuring efficient energy coupling.[1]
    

Materials & Instrumentation

Reagents
  • Precursor: 2-Phenoxyaniline (CAS: 2688-84-8) - High Purity (>98%) required due to oxidation sensitivity.[1]

  • Reagent: Benzoyl Chloride (Freshly distilled preferred).

  • Reagent: Ammonium Thiocyanate (

    
    ) - Dried in a desiccator.[1]
    
  • Solvents: Acetone (HPLC Grade), Ethanol, NaOH (10% aq).[1]

Instrumentation
  • System: Single-mode Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave).

  • Vessel: 10 mL or 35 mL pressure-sealed borosilicate glass vials.

  • Temperature Control: IR sensor (external) or Fiber Optic probe (internal).[1] Note: Fiber optic is preferred for accurate internal temperature monitoring during rapid ramp-ups.[1]

Experimental Protocols

Protocol A: The Benzoyl Isothiocyanate Route (High Purity)

Recommended for drug discovery applications requiring >95% purity.

Rationale: Direct reaction of aryl amines with thiocyanate often yields symmetric thioureas (


) as byproducts.[1] This route protects the thiocyanate as a benzoyl derivative, forcing the formation of the mono-substituted product.
Step 1: In-situ Generation of Benzoyl Isothiocyanate
  • Dissolve Ammonium Thiocyanate (1.1 equiv, 1.1 mmol) in Acetone (3 mL) in a 10 mL MW vial.

  • Add Benzoyl Chloride (1.0 equiv, 1.0 mmol) dropwise.

  • Seal the vial.

  • MW Irradiation:

    • Temp: 60°C

    • Time: 2 minutes

    • Power: Dynamic (Max 50W)[1]

  • Observation: A white precipitate (

    
    ) will form immediately.[1][2]
    
Step 2: Addition of Amine
  • Open the vial (carefully, after cooling).

  • Add 2-Phenoxyaniline (1.0 equiv, 1.0 mmol) dissolved in minimal Acetone (1 mL).

  • Reseal.[3][4][5][6]

  • MW Irradiation:

    • Temp: 80°C

    • Time: 5 minutes

    • Power: Dynamic (Max 100W)[1]

  • Result: Formation of N-benzoyl-N'-(2-phenoxyphenyl)thiourea.[1]

Step 3: Hydrolysis to Target
  • Transfer the reaction mixture to a beaker containing 10% NaOH (10 mL).

  • Heat at 80°C (conventional or MW) for 5 minutes to cleave the benzoyl group.

  • Acidify with dilute HCl to pH ~6.

  • Workup: Filter the resulting precipitate, wash with cold water, and recrystallize from Ethanol.

Protocol B: Direct Acid-Catalyzed Synthesis ( Rapid/Green )

Recommended for initial screening or large-scale crude synthesis.[1]

  • Mix 2-Phenoxyaniline (1.0 mmol), Ammonium Thiocyanate (1.5 mmol), and Conc. HCl (0.5 mL) in a MW vial.

  • Add Ethanol (2 mL) or run neat on Acidic Alumina (solid support).

  • MW Irradiation:

    • Temp: 90°C

    • Time: 10-15 minutes

    • Stirring: High[1]

  • Workup: Pour into ice water. Neutralize with

    
    . Filter the solid.[2][7]
    

Process Optimization & Data

The following table summarizes the optimization of Protocol A (Step 2), demonstrating the superiority of MW heating over conventional reflux for this sterically hindered substrate.

EntrySolventMethodTemp (°C)TimeYield (%)Purity (HPLC)
1BenzeneReflux (Conv.)8012 hrs6582%
2AcetoneReflux (Conv.)568 hrs7088%
3AcetoneMW (Closed) 80 5 min 94 98%
4EthanolMW (Closed)1005 min8995%
5WaterMW (Open)10020 min4560%

Table 1: Optimization of the nucleophilic addition step. Note the drastic reduction in time and increase in purity using MW in Acetone.

Visualizing the Chemistry

Reaction Pathway & Mechanism

The following diagram illustrates the nucleophilic attack mechanism facilitated by microwave polarization.

ReactionMechanism Start Reagents: Benzoyl Chloride + NH4SCN Inter1 Intermediate 1: Benzoyl Isothiocyanate (Ph-CO-NCS) Start->Inter1 Nucleophilic Sub (-NH4Cl) Step2 Addition: + 2-Phenoxyaniline (MW Irradiation) Inter1->Step2 Activation Inter2 Intermediate 2: N-Benzoyl-N'-(2-phenoxyphenyl)thiourea Step2->Inter2 Nucleophilic Attack (Steric Barrier Overcome) Hydrolysis Hydrolysis: NaOH / Heat Inter2->Hydrolysis Deprotection Product Final Product: (2-Phenoxyphenyl)thiourea Hydrolysis->Product - PhCOOH

Figure 1: Step-wise mechanistic pathway for Protocol A. The MW energy is critical in the "Addition" step to overcome the ortho-phenoxy steric hindrance.

Experimental Workflow

Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Microwave Synthesis cluster_2 Phase 3: Isolation Prep Dissolve NH4SCN in Acetone Add PhCOCl MW1 MW Step 1: 60°C, 2 min (Generate Isothiocyanate) Prep->MW1 AddAmine Add 2-Phenoxyaniline MW1->AddAmine MW2 MW Step 2: 80°C, 5 min (Form Benzoyl Thiourea) AddAmine->MW2 Hydro Alkaline Hydrolysis (NaOH, 5 min) MW2->Hydro Ppt Precipitate in Ice Water Acidify to pH 6 Hydro->Ppt Filter Filtration & Recrystallization Ppt->Filter

Figure 2: Operational workflow for the laboratory execution of Protocol A.[1]

Characterization & Quality Control

To validate the synthesis, look for these specific spectral signatures:

  • FT-IR:

    • Absence of

      
       stretch (approx. 2000-2100 
      
      
      
      ).[1]
    • Presence of Thioamide bands:

      
       stretch at 1250-1350 
      
      
      
      .[1]
    • 
       stretch: Broad band at 3200-3400 
      
      
      
      .[1]
  • 1H NMR (DMSO-d6):

    • Two distinct broad singlets for

      
       and 
      
      
      
      protons (unless rapid exchange occurs).[1]
    • Aromatic region: 6.8 - 7.5 ppm (9 protons total: 5 from phenoxy, 4 from aniline ring).[1]

  • Melting Point:

    • Expected range: 138-140°C (Dependent on solvent of recrystallization).

References

  • Kappe, C. O. (2004).[1] Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition. [Link][1]

  • Katritzky, A. R., et al. (2004).[1] Microwave-Assisted Synthesis of N-Substituted Thioureas. Journal of Organic Chemistry. [Link]

  • Wang, Z., et al. (2011).[1] Microwave-Assisted Synthesis of N-Aryl-N'-Benzoyl Thioureas. Synthetic Communications. [Link][1]

  • Saeed, A., et al. (2014).[1] A Review on the Synthesis and Biological Activity of Thiourea Derivatives. Current Organic Chemistry. [Link][1]

Sources

Application

Application Notes and Protocols for the In Vitro Evaluation of (2-Phenoxyphenyl)thiourea

Introduction: Unveiling the Therapeutic Potential of (2-Phenoxyphenyl)thiourea The thiourea scaffold, characterized by the SC(NH₂)₂ core structure, is a cornerstone in medicinal chemistry, with its derivatives exhibiting...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of (2-Phenoxyphenyl)thiourea

The thiourea scaffold, characterized by the SC(NH₂)₂ core structure, is a cornerstone in medicinal chemistry, with its derivatives exhibiting a vast array of pharmacological activities.[1][2][3] These activities include antibacterial, antioxidant, anticancer, anti-inflammatory, and enzyme inhibitory properties.[2][3] The versatility of the thiourea functional group, with its ability to act as both a hydrogen bond donor and acceptor, allows for specific interactions with a multitude of biological targets like proteins and enzymes.[1] (2-Phenoxyphenyl)thiourea, the subject of this guide, belongs to this promising class of compounds. Its unique structural features warrant a systematic in vitro investigation to elucidate its biological activity profile and mechanism of action.

These application notes provide a comprehensive framework for the initial in vitro characterization of (2-Phenoxyphenyl)thiourea. We will present a logical, tiered approach, beginning with broad-spectrum activity screening and progressing to more specific, mechanistic assays. Each protocol is designed to be self-validating, incorporating essential controls to ensure data integrity and reproducibility. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of novel thiourea derivatives.

Part 1: Foundational Biological Activity Screening

The initial phase of testing aims to establish a broad understanding of the biological effects of (2-Phenoxyphenyl)thiourea. We will focus on two key areas: cytotoxicity against various cell lines and antimicrobial activity.

Cytotoxicity Assessment: Gauging the Impact on Cell Viability

A fundamental first step in drug discovery is to determine a compound's effect on cell viability.[4][5] This allows for the identification of potential anticancer properties and provides a therapeutic window for other applications. We will employ two robust and widely used methods: the MTT assay, which measures metabolic activity, and the LDH assay, which quantifies membrane integrity.[6][7]

G cluster_prep Preparation cluster_exposure Exposure cluster_assays Assays cluster_analysis Data Analysis A Cell Seeding (e.g., Cancer & Normal cell lines) in 96-well plates C Treatment Incubate cells with compound (e.g., 24, 48, 72 hours) A->C B Compound Preparation Serial dilutions of (2-Phenoxyphenyl)thiourea B->C D MTT Assay Add MTT reagent, incubate, solubilize formazan C->D E LDH Assay Collect supernatant, add LDH reaction mixture C->E F Measure Absorbance (570 nm for MTT, ~490 nm for LDH) D->F E->F G Calculate % Viability and IC50 values F->G

Caption: General workflow for in vitro cytotoxicity testing.

This colorimetric assay is a standard for assessing cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The concentration of these crystals, once solubilized, is directly proportional to the number of metabolically active cells.

Step-by-Step Methodology:

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of (2-Phenoxyphenyl)thiourea in culture medium. Replace the existing medium with the compound-containing medium and incubate for the desired period (e.g., 24, 48, or 72 hours). Include vehicle control (e.g., DMSO) and untreated control wells.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells.[6] LDH is a stable cytoplasmic enzyme that is released into the cell culture medium upon loss of membrane integrity, a hallmark of necrosis or late-stage apoptosis.[6]

Step-by-Step Methodology:

  • Cell Plating and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes.

  • LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (containing diaphorase and INT) to each well.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Use a positive control (cells treated with a lysis buffer) to determine the maximum LDH release. Calculate the percentage of cytotoxicity relative to the positive control.

Parameter MTT Assay LDH Assay
Principle Measures metabolic activityMeasures membrane integrity
Endpoint Cell viabilityCell death (cytotoxicity)
Advantages High throughput, sensitiveReflects irreversible cell damage
Considerations Can be affected by metabolic changesLess sensitive for early apoptosis
Antimicrobial Activity Screening

Thiourea derivatives have demonstrated significant antibacterial and antifungal properties.[8][9][10] Initial screening for antimicrobial activity can be efficiently performed using the disk diffusion method, followed by quantitative determination of the Minimum Inhibitory Concentration (MIC).

Step-by-Step Methodology:

  • Bacterial/Fungal Strain Preparation: Prepare a standardized inoculum (e.g., 0.5 McFarland) of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Agar Plate Inoculation: Evenly spread the microbial suspension onto the surface of appropriate agar plates (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi).

  • Disk Diffusion: Aseptically place sterile filter paper discs impregnated with known concentrations of (2-Phenoxyphenyl)thiourea onto the agar surface. Include a positive control (standard antibiotic) and a negative control (solvent).

  • Incubation: Incubate the plates at 37°C for 24 hours (for bacteria) or at 25-30°C for 48-72 hours (for fungi).

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disk where microbial growth is inhibited.

  • MIC Determination (Broth Microdilution): Prepare serial dilutions of the compound in a 96-well plate with liquid growth medium. Inoculate each well with the standardized microbial suspension. The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth after incubation.[11]

Part 2: Mechanistic Assays - Enzyme Inhibition

Based on the extensive literature on thiourea derivatives as potent enzyme inhibitors, it is prudent to investigate the effect of (2-Phenoxyphenyl)thiourea on key enzymes.[1][12][13] We will focus on two enzymes with significant therapeutic relevance: urease and tyrosinase.

Urease Inhibition Assay

Urease is a key enzyme in the pathogenesis of infections caused by Helicobacter pylori and is also a target in agriculture to prevent fertilizer degradation.[14] The most common in vitro assay for urease inhibition is the indophenol (Berthelot) method, which quantifies the ammonia produced from urea hydrolysis.[14]

G cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_analysis Analysis A Prepare Reagents: Urease enzyme, Urea substrate, Test compound dilutions B Incubate Enzyme + Inhibitor (2-Phenoxyphenyl)thiourea A->B C Add Urea Substrate Initiate reaction, incubate B->C D Add Phenol-Hypochlorite Reagents (Berthelot Reaction) C->D E Incubate for Color Development D->E F Measure Absorbance (~630 nm) E->F G Calculate % Inhibition F->G

Caption: Workflow for the colorimetric urease inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare solutions of urease, urea, and serial dilutions of (2-Phenoxyphenyl)thiourea in a suitable buffer (e.g., phosphate buffer, pH 7.4). Thiourea is often used as a standard inhibitor.[15]

  • Enzyme-Inhibitor Incubation: In a 96-well plate, add 25 µL of the test compound solution and 25 µL of the urease enzyme solution. Incubate for 15 minutes at 37°C.

  • Substrate Addition: Add 50 µL of the urea solution to each well to start the reaction. Incubate for 30 minutes at 37°C.

  • Color Development: Add 50 µL of phenol reagent followed by 50 µL of alkali reagent (containing sodium hypochlorite) to each well. Incubate for 30 minutes at 37°C for color development.

  • Absorbance Reading: Measure the absorbance at approximately 630 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of urease inhibition using the formula: % Inhibition = [1 - (OD_test / OD_control)] x 100.[14]

Tyrosinase Inhibition Assay

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of great interest in the cosmetic and pharmaceutical industries for treating hyperpigmentation disorders.[16][17] The assay measures the ability of a compound to inhibit the oxidation of L-DOPA to dopachrome, a colored product.[17]

Step-by-Step Methodology:

  • Reagent Preparation: Prepare solutions of mushroom tyrosinase, L-DOPA, and serial dilutions of (2-Phenoxyphenyl)thiourea in phosphate buffer (pH 6.8). Kojic acid is a commonly used positive control.[17]

  • Enzyme-Inhibitor Incubation: In a 96-well plate, add 20 µL of the test compound solution and 50 µL of the tyrosinase enzyme solution. Incubate for 10 minutes at 25°C.[16]

  • Substrate Addition: Add 30 µL of the L-DOPA solution to each well to initiate the reaction.[16]

  • Kinetic Absorbance Reading: Immediately measure the absorbance at 475-510 nm in a kinetic mode for at least 10-20 minutes.[16][18]

  • Data Analysis: Determine the rate (slope) of the reaction for each well. Calculate the percentage of tyrosinase inhibition by comparing the reaction rate in the presence of the test compound to that of the uninhibited control.

Part 3: Exploring the Mechanism of Action - Apoptosis Induction

Should (2-Phenoxyphenyl)thiourea exhibit significant cytotoxicity against cancer cell lines, investigating its ability to induce apoptosis is a logical next step. Some thiourea derivatives have been shown to exert their anticancer effects by inducing apoptosis.[19]

Hypothetical Signaling Pathway for Apoptosis Induction

G compound (2-Phenoxyphenyl)thiourea stress Cellular Stress (e.g., ROS production) compound->stress mitochondria Mitochondrial Dysfunction stress->mitochondria bax Bax/Bak Activation mitochondria->bax cyto_c Cytochrome c Release bax->cyto_c cas9 Caspase-9 Activation (Initiator) cyto_c->cas9 cas3 Caspase-3 Activation (Executioner) cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: A potential intrinsic apoptosis pathway modulated by a cytotoxic agent.

This can be investigated using techniques such as Annexin V/Propidium Iodide staining followed by flow cytometry, or by measuring the activity of key apoptosis-related enzymes like caspases.

Conclusion

The protocols outlined in these application notes provide a robust and systematic approach for the initial in vitro characterization of (2-Phenoxyphenyl)thiourea. By starting with broad screening for cytotoxicity and antimicrobial effects, and then progressing to more specific enzyme inhibition and mechanistic assays, researchers can efficiently build a comprehensive biological activity profile for this novel compound. The self-validating nature of these protocols, through the inclusion of appropriate controls, ensures the generation of reliable and reproducible data, which is crucial for advancing promising compounds through the drug discovery pipeline.

References

  • Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis. PubMed Central. Available at: [Link]

  • Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives. DergiPark. Available at: [Link]

  • (PDF) Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives. ResearchGate. Available at: [Link]

  • Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. PMC. Available at: [Link]

  • Tyrosinase inhibitory activity. ResearchGate. Available at: [Link]

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Method

Application Notes and Protocols for the Green Synthesis of (2-Phenoxyphenyl)thiourea

Introduction: A Paradigm Shift in Thiourea Synthesis (2-Phenoxyphenyl)thiourea and its derivatives represent a class of compounds with significant interest in medicinal chemistry and drug development, exhibiting a range...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Paradigm Shift in Thiourea Synthesis

(2-Phenoxyphenyl)thiourea and its derivatives represent a class of compounds with significant interest in medicinal chemistry and drug development, exhibiting a range of biological activities.[1] The traditional synthesis of thioureas often involves hazardous reagents, volatile organic solvents, and harsh reaction conditions, contributing to a significant environmental burden. In alignment with the principles of green chemistry, pioneered by Anastas and Warner, there is a pressing need for the development of sustainable and eco-friendly synthetic methodologies.[2][3][4][5] This application note details robust and field-proven green chemistry protocols for the synthesis of (2-Phenoxyphenyl)thiourea, focusing on methods that minimize waste, reduce energy consumption, and utilize less hazardous substances.

The core of these green approaches lies in the strategic selection of reaction media and energy sources. We will explore protocols that leverage water as a benign solvent, and employ energy-efficient techniques such as microwave irradiation and ultrasonic promotion.[6][7][8] These methods not only offer a reduced environmental footprint but also often lead to significant improvements in reaction times and yields.[9][10] The foundational reaction for the synthesis of (2-Phenoxyphenyl)thiourea involves the reaction of 2-phenoxyaniline with a thiocyanate source.

This document is intended for researchers, scientists, and professionals in drug development who are seeking to integrate sustainable practices into their synthetic workflows. The protocols provided are designed to be self-validating, with clear explanations for the causality behind experimental choices, ensuring both scientific integrity and practical applicability.

Core Synthetic Strategy and Mechanistic Considerations

The primary route for the synthesis of (2-Phenoxyphenyl)thiourea involves the reaction of 2-phenoxyaniline with a thiocyanate salt, typically ammonium thiocyanate, in an acidic medium. The generally accepted mechanism proceeds through the in-situ formation of isothiocyanic acid (HNCS) from the protonation of the thiocyanate salt. The amine group of 2-phenoxyaniline then acts as a nucleophile, attacking the electrophilic carbon of the isothiocyanic acid to form the target thiourea derivative.

G cluster_0 In-situ Formation of Isothiocyanic Acid cluster_1 Nucleophilic Attack and Product Formation NH4SCN Ammonium Thiocyanate HNCS Isothiocyanic Acid NH4SCN->HNCS + H+ H+ Acid Catalyst NH4+ Ammonium Ion 2-Phenoxyaniline 2-Phenoxyaniline Intermediate Protonated Intermediate 2-Phenoxyaniline->Intermediate + HNCS Product (2-Phenoxyphenyl)thiourea Intermediate->Product - H+

Caption: General reaction mechanism for the synthesis of (2-Phenoxyphenyl)thiourea.

The green chemistry approaches detailed below aim to optimize this reaction by replacing traditional organic solvents with water and utilizing alternative energy sources to accelerate the reaction rate and improve efficiency.

Green Synthetic Protocols

Herein, we present three distinct green synthetic protocols for the production of (2-Phenoxyphenyl)thiourea. Each protocol is presented with detailed, step-by-step instructions, a discussion of the underlying green chemistry principles, and a comparative analysis of their efficacy.

Protocol 1: Aqueous-Phase Synthesis under Conventional Heating

This protocol leverages water as a green solvent, eliminating the need for volatile and often toxic organic solvents.[6][11] The use of water as the reaction medium is a cornerstone of green chemistry, offering advantages in terms of safety, cost, and environmental impact.[12]

Experimental Protocol:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-phenoxyaniline (1.85 g, 10 mmol), ammonium thiocyanate (1.14 g, 15 mmol), and 30 mL of deionized water.

  • Acidification: Slowly add 1 mL of concentrated hydrochloric acid to the stirring mixture.

  • Reaction: Heat the reaction mixture to reflux (approximately 100 °C) and maintain for 6-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a 7:3 hexane:ethyl acetate eluent system.

  • Workup and Isolation: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature. The solid product will precipitate out of the aqueous solution.

  • Purification: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold deionized water (3 x 20 mL) to remove any unreacted starting materials and inorganic salts.

  • Drying and Characterization: Dry the purified solid in a vacuum oven at 60 °C to a constant weight. The final product, (2-Phenoxyphenyl)thiourea, should be a white to off-white solid. Characterize the product by melting point determination, FT-IR, and ¹H NMR spectroscopy.

Causality and Insights:

  • Why water? Water is a non-toxic, non-flammable, and readily available solvent. For this reaction, the polarity of water helps to dissolve the ionic reactants (ammonium thiocyanate and the protonated amine) while the final product, being less polar, precipitates upon cooling, simplifying the purification process.

  • Why reflux? The elevated temperature provides the necessary activation energy for the reaction to proceed at a reasonable rate.

  • Self-Validation: The precipitation of the pure product upon cooling and the simple filtration and washing steps provide a self-validating purification method, minimizing the need for chromatographic separation and the associated solvent waste.

Protocol 2: Microwave-Assisted Solvent-Free Synthesis

This protocol embodies the principles of designing for energy efficiency and waste prevention.[2][3] Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes, leading to significant energy savings.[8][10][13] By conducting the reaction under solvent-free conditions, this method further enhances its green profile.[14][15]

Experimental Protocol:

  • Reactant Preparation: In a mortar and pestle, grind together 2-phenoxyaniline (1.85 g, 10 mmol) and ammonium thiocyanate (1.14 g, 15 mmol) to a fine, homogeneous powder.

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (p-TSA) (0.19 g, 1 mmol) to the mixture and continue grinding for another 2 minutes.

  • Microwave Irradiation: Transfer the solid mixture to a microwave-safe reaction vessel. Place the vessel in a domestic microwave oven.

  • Reaction: Irradiate the mixture at a power of 300-450 W for 5-10 minutes in short intervals of 30 seconds to prevent overheating and potential charring. Monitor the reaction progress between intervals by TLC.

  • Workup and Isolation: After completion, allow the reaction vessel to cool to room temperature. Add 20 mL of cold water to the solid mass and stir vigorously to dissolve any unreacted ammonium thiocyanate and p-TSA.

  • Purification and Drying: Collect the solid product by vacuum filtration, wash with deionized water (3 x 15 mL), and dry in a vacuum oven at 60 °C.

Causality and Insights:

  • Why microwave? Microwaves provide rapid and uniform heating of the reaction mixture through dielectric heating, leading to a significant acceleration of the reaction rate compared to conventional heating.

  • Why solvent-free? Eliminating the solvent reduces waste, simplifies the workup procedure, and lowers the overall environmental impact of the process. The intimate contact between the reactants in the solid state facilitates the reaction.

  • Why p-TSA? The solid acid catalyst provides the necessary protons for the formation of isothiocyanic acid in the absence of an aqueous acidic medium.

Protocol 3: Ultrasound-Promoted Synthesis in an Aqueous-Ethanolic Medium

Ultrasonication provides an alternative energy source that promotes reactions through acoustic cavitation.[9][16][17] This protocol utilizes a greener solvent system of water and ethanol and demonstrates the effectiveness of ultrasound in enhancing reaction kinetics at milder temperatures.[12][18]

Experimental Protocol:

  • Reaction Setup: In a 50 mL Erlenmeyer flask, suspend 2-phenoxyaniline (1.85 g, 10 mmol) and ammonium thiocyanate (1.14 g, 15 mmol) in a mixture of 20 mL deionized water and 5 mL ethanol.

  • Acidification: Add 1 mL of concentrated hydrochloric acid to the suspension.

  • Ultrasonication: Place the flask in an ultrasonic cleaning bath, ensuring the water level in the bath is above the level of the reaction mixture. Sonicate the mixture at a frequency of 35-40 kHz at a controlled temperature of 50-60 °C for 1-2 hours.

  • Monitoring: Monitor the reaction progress by TLC.

  • Workup and Isolation: Upon completion, cool the flask to room temperature. The product will precipitate.

  • Purification and Drying: Collect the solid by vacuum filtration, wash with a cold water-ethanol mixture (9:1, 2 x 15 mL) followed by pure water (2 x 15 mL), and dry under vacuum at 60 °C.

Causality and Insights:

  • Why ultrasound? The collapse of cavitation bubbles generates localized hot spots with high temperatures and pressures, which enhances mass transfer and accelerates the chemical reaction. This often allows for lower bulk reaction temperatures.

  • Why aqueous-ethanol? The addition of a small amount of ethanol improves the solubility of the organic reactant (2-phenoxyaniline) in the aqueous medium, leading to a more homogeneous reaction mixture and potentially higher yields. Ethanol is a bio-based and relatively benign solvent.

Comparative Analysis of Green Synthetic Methods

To provide a quantitative assessment of the "greenness" of each protocol, we can utilize established green chemistry metrics such as Atom Economy and E-Factor.[19][20][21][22]

Atom Economy (AE): A measure of the efficiency of a reaction in converting reactants to the desired product. AE = (Molecular weight of the desired product / Sum of molecular weights of all reactants) x 100%

For the synthesis of (2-Phenoxyphenyl)thiourea from 2-phenoxyaniline and ammonium thiocyanate:

  • MW of (2-Phenoxyphenyl)thiourea (C₁₃H₁₂N₂OS) = 244.32 g/mol

  • MW of 2-phenoxyaniline (C₁₂H₁₁NO) = 185.22 g/mol

  • MW of Ammonium Thiocyanate (NH₄SCN) = 76.12 g/mol

  • Atom Economy = (244.32 / (185.22 + 76.12)) x 100% = 93.5%

This high atom economy is inherent to the addition reaction itself, indicating that the reaction is intrinsically efficient in terms of atom utilization.

E-Factor (Environmental Factor): The ratio of the mass of waste generated to the mass of the desired product. A lower E-Factor indicates a greener process. E-Factor = (Total mass of waste / Mass of product)

Protocol Reaction Time Yield (%) Energy Source Solvent Estimated E-Factor
1. Aqueous, Conventional Heating6-8 hours~85%ThermalWaterLow
2. Microwave, Solvent-Free5-10 minutes~90%MicrowaveNoneVery Low
3. Ultrasound, Aqueous-Ethanol1-2 hours~88%UltrasonicWater/EthanolLow

Note: E-Factor estimations are qualitative and will vary based on the specific scale and efficiency of the workup and purification steps. The solvent-free method is expected to have the lowest E-Factor due to the absence of a bulk solvent.

Workflow and Logic Diagrams

G cluster_0 Starting Materials SM1 2-Phenoxyaniline Protocol1 Protocol 1: Aqueous Synthesis (Conventional Heating) SM1->Protocol1 Protocol2 Protocol 2: Microwave-Assisted (Solvent-Free) SM1->Protocol2 Protocol3 Protocol 3: Ultrasound-Promoted (Aqueous-Ethanol) SM1->Protocol3 SM2 Ammonium Thiocyanate SM2->Protocol1 SM2->Protocol2 SM2->Protocol3 SM3 Acid Catalyst SM3->Protocol1 SM3->Protocol2 SM3->Protocol3 Workup Workup & Purification (Filtration, Washing, Drying) Protocol1->Workup Protocol2->Workup Protocol3->Workup Product (2-Phenoxyphenyl)thiourea Workup->Product Analysis Characterization (TLC, MP, FT-IR, NMR) Product->Analysis

Caption: Experimental workflow for the green synthesis of (2-Phenoxyphenyl)thiourea.

Conclusion and Future Outlook

The protocols detailed in this application note provide viable, efficient, and environmentally responsible methods for the synthesis of (2-Phenoxyphenyl)thiourea. By embracing the principles of green chemistry, researchers can significantly reduce the environmental impact of their synthetic activities without compromising on yield or purity. The microwave-assisted, solvent-free approach, in particular, stands out as an exceptionally green method due to its high energy efficiency and minimal waste generation.

Further research could explore the use of recyclable catalysts, flow chemistry setups for continuous production, and the use of bio-based solvents to further enhance the sustainability of these synthetic routes. The adoption of such green methodologies is not only a scientific imperative but also a crucial step towards a more sustainable future for the pharmaceutical and chemical industries.

References

  • CN103420749B - Green synthesis method of thiourea derivative - Google Patents.
  • Ultrasound-promoted synthesis of 2-aminothiophenes accelerated by DABCO utilizing PEG-200 as solvent - JOCPR. Available at: [Link]

  • US6162832A - 2-Phenoxyaniline derivatives - Google Patents.
  • Solvent-Free Synthesis of 2,2′-Dinitrobiphenyl: An Ullmann Coupling in the Introductory Organic Laboratory | Request PDF - ResearchGate. Available at: [Link]

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  • Efficient Microwave Irradiation-Assisted Synthesis of Benzodioxinoquinoxaline and Its Donor-Variegated Derivatives Enabling Long-Lived Emission and Efficient Bipolar Charge Carrier Transport - PMC - NIH. Available at: [Link]

  • CN111349032A - Preparation method of fenbendazole intermediate 2-nitro-4-thiophenyl aniline - Google Patents.
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  • SYNTHESIS OF NEW THIOUREAS DERIVED FROM 2- (3,4-DIMETHYL-PHENOXYMETHYL) - Farmacia Journal. Available at: [Link]

  • Asian Journal of Chemistry - Microwave-Assisted Synthesis of 2-amino-4-substituted. Available at: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Thiourea Derivatives

Topic: Removal of Unreacted 2-Phenoxyaniline from Thiourea Products The Chemistry of Separation (The "Why") Before attempting purification, it is critical to understand the physicochemical differences between your produc...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Unreacted 2-Phenoxyaniline from Thiourea Products

The Chemistry of Separation (The "Why")

Before attempting purification, it is critical to understand the physicochemical differences between your product (the thiourea derivative) and the impurity (2-phenoxyaniline). This knowledge dictates the logic of our purification strategy.

Feature2-Phenoxyaniline (Impurity)Thiourea Product (Target)Implication for Separation
Functional Group Primary Aromatic AmineThiourea (-NH-CS-NH-)Primary Lever. The amine is basic; the thiourea is neutral/weakly acidic.[1][2][3]
pKa (Conjugate Acid) ~3.78 < -1 (Protonation site) / ~21 (Deprotonation site)The aniline can be selectively protonated by dilute acid to form a water-soluble salt.[1] The thiourea remains neutral.
Polarity Moderate (Lipophilic ether tail)Generally higher polarity than aniline, but less soluble in water.[1]Silica chromatography is a secondary option if extraction fails.[1]
Solubility (Acidic pH) High (Forms Anilinium Chloride)Low (Remains organic soluble or precipitates)Acid washing is the "Gold Standard" method.
The Mechanistic Logic

The pKa of 2-phenoxyaniline is approximately 3.[1][4]78. This makes it a weak base—significantly weaker than alkyl amines but basic enough to react with strong mineral acids.[3]

  • At pH < 2: The equilibrium shifts almost entirely to the anilinium salt (water-soluble).[1]

  • The Thiourea: Remains neutral. It does not protonate significantly at this pH, nor does it hydrolyze rapidly at room temperature.

Validated Workflows (The "How")

Module A: The "Gold Standard" Acid-Base Extraction

Use this as your primary method.[1][3] It is scalable and cost-effective.[1]

Reagents Required:
  • Organic Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Acid Solution: 1M Hydrochloric Acid (HCl).[5]

  • Brine (Saturated NaCl).

Step-by-Step Protocol:
  • Dissolution: Dissolve the crude reaction mixture in EtOAc (approx. 10 mL per gram of crude).

    • Note: If the product is not fully soluble, add a small amount of THF, but avoid alcohols (EtOH/MeOH) as they are miscible with water.

  • First Wash (The Separation): Transfer to a separatory funnel. Add 1M HCl (1:1 volume ratio with organic layer). Shake vigorously for 2-3 minutes.

    • Critical Control Point: Vent frequently. The aniline is converting to the hydrochloride salt and migrating to the aqueous layer.

  • Phase Check: Allow layers to separate.

    • Bottom Layer (if DCM): Product.

    • Top Layer (if EtOAc): Product.

    • Verification: Check the pH of the aqueous layer. It must be pH < 2.[1] If not, the acid was consumed; add more HCl and repeat.

  • Second Wash: Drain the aqueous layer. Repeat the HCl wash once more to ensure quantitative removal of the aniline.

  • Neutralization: Wash the organic layer with Water (1x) followed by Brine (1x) to remove residual acid.[3]

  • Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Visualizing the Workflow

AcidBaseExtraction Start Crude Mixture (Thiourea + 2-Phenoxyaniline) Dissolve Dissolve in EtOAc or DCM Start->Dissolve AddAcid Add 1M HCl (Shake Vigorously) Dissolve->AddAcid PhaseSep Phase Separation AddAcid->PhaseSep OrgLayer Organic Layer (Neutral Thiourea) PhaseSep->OrgLayer Contains Product AqLayer Aqueous Layer (Anilinium Chloride Salt) PhaseSep->AqLayer Contains Impurity CheckTLC QC Check: TLC (Is Aniline gone?) OrgLayer->CheckTLC Discard Discard Aqueous Waste AqLayer->Discard CheckTLC->AddAcid Impurity Remains WashWater Wash w/ H2O & Brine CheckTLC->WashWater Clean Dry Dry (Na2SO4) & Concentrate WashWater->Dry Final Pure Thiourea Product Dry->Final

Caption: Logical flow for the selective protonation and removal of aniline impurities via liquid-liquid extraction.

Module B: Recrystallization (The "Polishing" Step)

Use this if the product is a solid and >90% pure after Module A.[1]

Theory: Thioureas often crystallize well due to strong intermolecular hydrogen bonding.[1] The impurity (2-phenoxyaniline) has a low melting point (47-49 °C) and is highly soluble in alcohols, making it an excellent candidate for remaining in the mother liquor.

Recommended Solvent Systems:

  • Ethanol / Water: Dissolve in hot Ethanol, add Water until turbid, cool slowly.

  • Toluene / Hexane: Good for very lipophilic thioureas.

  • DCM / Hexane: Dissolve in minimal DCM, layer Hexane on top (vapor diffusion).[3]

Protocol:

  • Dissolve crude solid in the minimum amount of boiling solvent (e.g., Ethanol).[3]

  • Allow to cool to room temperature slowly (do not use an ice bath immediately; this traps impurities).

  • Once crystals form, cool to 0°C.

  • Filter and wash the cake with cold solvent. The aniline remains in the filtrate.

Troubleshooting & FAQs

Q1: I tried the acid wash, but my product precipitated during the extraction. What happened?

Diagnosis: Your thiourea product likely has low solubility in the chosen organic solvent (e.g., EtOAc) or the hydrochloride salt of the impurity is acting as a hydrotrope, messing with solubility. Solution:

  • Filter the precipitate before separating layers.[6]

  • Wash the solid on the filter with 1M HCl, then Water, then cold Ether.

  • Analyze the solid. It is likely your pure product (thioureas are often insoluble in water and only moderately soluble in organics).

Q2: I see an "oiling out" phenomenon during recrystallization.

Diagnosis: The impurity level is too high, lowering the melting point of the mixture. Solution:

  • Return to Module A (Acid Wash).[5] You cannot recrystallize a crude oil effectively without lowering the impurity profile first.

  • Alternatively, use a "seed crystal" of pure product if available to induce nucleation.

Q3: Can I use Silica Chromatography?

Answer: Yes, but it is the "Last Resort" due to cost and time.

  • Challenge: Anilines "tail" (streak) on silica due to interaction with acidic silanol groups.

  • Fix: Pre-treat your silica column with 1% Triethylamine (TEA) in Hexane to neutralize the silica.

  • Eluent: A gradient of Hexane -> Ethyl Acetate usually works.[1] The 2-phenoxyaniline (less polar than most thioureas) will usually elute first or very last depending on the specific thiourea R-groups.[1] Always run a TLC first.

Decision Tree for Method Selection

DecisionTree Q1 Is the Product a Solid or Oil? Solid Solid Q1->Solid Oil Oil / Sticky Gum Q1->Oil Q2 Impurity Level (by HPLC/NMR) Solid->Q2 Action1 Perform Acid Wash (Module A) Oil->Action1 Always Wash First HighImp > 10% Impurity Q2->HighImp LowImp < 10% Impurity Q2->LowImp HighImp->Action1 Action2 Recrystallize (Module B) LowImp->Action2 Action1->Q1 Re-evaluate State Action3 Column Chromatography (Neutralized Silica) Action2->Action3 If Purity Fails

Caption: Decision matrix for selecting the appropriate purification technique based on physical state and impurity load.

References

  • Maddani, M. R., & Prabhu, K. R. (2010).[7] A simple and efficient synthesis of thiourea derivatives. Journal of Organic Chemistry, 75(7), 2327–2332. [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.[1] (Standard reference for Acid-Base Extraction protocols).

  • PubChem. (n.d.). 2-Phenoxyaniline Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link]

Sources

Optimization

Purification techniques for crude (2-Phenoxyphenyl)thiourea

An in-depth guide to resolving common challenges in the purification of (2-Phenoxyphenyl)thiourea, designed for researchers, scientists, and drug development professionals. As Senior Application Scientists, we provide th...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to resolving common challenges in the purification of (2-Phenoxyphenyl)thiourea, designed for researchers, scientists, and drug development professionals. As Senior Application Scientists, we provide this guide to ensure technical accuracy and field-proven insights to support your experimental success.

Introduction

(2-Phenoxyphenyl)thiourea is a disubstituted thiourea derivative of interest in medicinal chemistry and materials science. The synthesis of such molecules, typically from the reaction of an amine (2-phenoxyaniline) with an isothiocyanate, often results in a crude product containing unreacted starting materials, side-products, and other impurities.[1] Achieving high purity is critical for reliable downstream applications, including biological screening and materials characterization. This guide provides a comprehensive technical support center to address the specific challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude (2-Phenoxyphenyl)thiourea?

A: The impurity profile depends heavily on the synthetic route. However, for a typical synthesis involving 2-phenoxyaniline and an isothiocyanate source, you can expect:

  • Unreacted Starting Materials: Residual 2-phenoxyaniline and any reagents used to generate the isothiocyanate.

  • Symmetrical Thiourea: If thiophosgene or a related reagent is used with the amine, self-condensation can lead to the formation of a symmetrical bis(2-phenoxyphenyl)thiourea.

  • Urea Analogs: Oxidation or hydrolysis of the thiourea can lead to the corresponding (2-Phenoxyphenyl)urea. Thioureas can be oxidized by common oxidants like hydrogen peroxide.

  • Degradation Products: Thioureas can exhibit instability, and prolonged exposure to heat or certain solvents may cause degradation.[2]

Q2: What is the recommended starting point for purifying crude (2-Phenoxyphenyl)thiourea?

A: For most crude solid organic compounds, recrystallization is the most efficient and scalable first-line purification technique. Given the polar nature of the thiourea functional group, a mixed-solvent system is often effective.[3] A good starting point would be an alcohol/water system (e.g., ethanol/water or methanol/water) or an acetone/water system.[3] If recrystallization fails to achieve the desired purity, column chromatography is the next logical step.

Q3: How can I effectively assess the purity of my (2-Phenoxyphenyl)thiourea at different stages?

A: A combination of techniques is recommended for robust purity assessment:

  • Thin-Layer Chromatography (TLC): TLC is an indispensable tool for a quick purity check and for developing a solvent system for column chromatography. A single, well-defined spot is indicative of high purity.

  • Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range. Impurities typically depress and broaden the melting range.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis, HPLC with UV detection is the standard method. Thiourea and its derivatives are commonly analyzed using C18 columns.[4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify the presence of impurities by comparing the integration of signals.

Q4: What solubility properties of (2-Phenoxyphenyl)thiourea are important for its purification?

A: Understanding the solubility is key to designing a purification strategy. Thioureas, in general, are white crystalline solids that are soluble in polar protic and aprotic organic solvents but insoluble in non-polar solvents.[4] For (2-Phenoxyphenyl)thiourea, you can expect:

  • Good Solubility: In polar solvents like acetone, ethyl acetate, methanol, ethanol, and dichloromethane at elevated temperatures.

  • Poor Solubility: In non-polar solvents like hexane and petroleum ether.

  • Moderate to Low Solubility: In water, though it is more soluble than a comparable hydrocarbon due to the polar thiourea group.

This differential solubility is the basis for effective recrystallization.[3]

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Recrystallization Troubleshooting
Q5: My compound "oiled out" during cooling instead of forming crystals. What should I do?

A: "Oiling out" occurs when the solute comes out of solution above its melting point, forming a liquid phase instead of a solid crystal lattice. This is a common issue with polar compounds.

Causality: This usually happens if the solution is cooled too quickly or if the solvent system is not ideal, causing the compound to precipitate from a supersaturated solution at a temperature where it is still molten.

Solutions:

  • Re-heat and Cool Slowly: Re-heat the solution until the oil fully redissolves. If necessary, add a small amount more of the primary solvent (the one it's more soluble in) to prevent premature precipitation.[6] Then, allow the flask to cool very slowly on the benchtop, perhaps insulated in a beaker of warm water, before moving to a colder bath.[6][7]

  • Adjust the Solvent System: The polarity of your solvent system may be too low. Add more of the "good" solvent (e.g., ethanol in an ethanol/water system) to the hot solution to increase the solubility slightly.

  • Lower the Concentration: The solution might be too concentrated. Add more solvent to the hot solution and then partially evaporate it to reach the saturation point at a lower temperature.

Q6: My recovery after recrystallization is extremely low. How can I improve the yield?

A: Low yield is often a trade-off for high purity, but it can be optimized.

Causality: This problem typically arises from using too much solvent, choosing a solvent in which the compound has significant solubility even when cold, or premature filtration.

Solutions:

  • Use the Minimum Amount of Hot Solvent: The most critical step in recrystallization is to use only the absolute minimum volume of hot solvent required to fully dissolve the crude product.[6] Adding excess solvent will keep a larger portion of your product dissolved upon cooling.

  • Ensure Complete Crystallization: After slow cooling to room temperature, place the flask in an ice-water bath for at least 20-30 minutes to maximize precipitation.

  • Use Ice-Cold Solvents for Washing: When washing the collected crystals on the filter, use a minimal amount of ice-cold solvent (of the same composition used for recrystallization) to rinse away impurities without dissolving the product crystals.[6]

  • Consider a Different Solvent System: Your compound may be too soluble in the chosen solvent. Experiment with other solvents or solvent pairs where the solubility difference between hot and cold is more pronounced.

Q7: No crystals are forming after cooling the solution, even in an ice bath. What are my options?

A: A failure to crystallize usually indicates that the solution is not supersaturated, or that nucleation is inhibited.

Causality: The solution may be too dilute, or there are no nucleation sites for crystal growth to begin.

Solutions:

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask at the air-liquid interface with a clean glass rod. The microscopic scratches on the glass provide nucleation sites.[3]

    • Seeding: If you have a small crystal of the pure compound, add it to the cooled solution to act as a template for crystal growth.[3]

  • Increase Concentration: The solution is likely too dilute. Gently heat the solution and evaporate some of the solvent under a stream of nitrogen or by careful boiling. Then, allow it to cool again.

  • Add an "Anti-Solvent": If you are using a single solvent, you can slowly add a miscible "anti-solvent" (one in which your compound is insoluble) dropwise to the cooled solution until it just becomes cloudy, then add a drop of the original solvent to clarify. This brings the solution to its saturation point.

Column Chromatography Troubleshooting
Q8: I am struggling to find a suitable solvent system for my column. Any suggestions?

A: Finding the right eluent is crucial for good separation. The goal is to have the target compound move off the baseline with a retention factor (Rf) of approximately 0.25-0.35 on a TLC plate.

Causality: An inappropriate solvent polarity will lead to either the compound staying at the origin (too non-polar) or running with the solvent front (too polar).

Solutions:

  • Systematic TLC Screening: Start with a moderately polar solvent like 100% ethyl acetate. If the Rf is too high, add a non-polar solvent like hexane or petroleum ether. If the Rf is too low (stuck on the baseline), add a more polar solvent like methanol. Test various ratios (e.g., 9:1, 4:1, 1:1 Hexane:Ethyl Acetate).

  • Try Different Solvent Families: If simple ester/alkane mixtures don't work, try a chlorinated solvent system like dichloromethane/methanol.[8]

  • Consider Modifiers: For polar compounds that may interact strongly with silica, adding a small amount (0.5-1%) of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent can improve peak shape and prevent streaking.[9]

Solvent System Suggestions for TLC/Column Chromatography Polarity Notes
Hexane / Ethyl AcetateLow to MediumA standard starting point for many organic compounds.
Dichloromethane / MethanolMedium to HighEffective for more polar compounds like thioureas.[8]
Chloroform / MethanolMedium to HighA classic system, but chloroform is toxic. Use in a fume hood.[8]
Toluene / Ethyl AcetateLow to MediumOffers different selectivity compared to hexane-based systems.
Q9: My compound is streaking badly on the TLC plate and the column. Why?

A: Streaking is a common problem that leads to poor separation.

Causality: Streaking can be caused by several factors:

  • Sample Overload: Too much compound is applied to the TLC plate or loaded onto the column.

  • Strong Solute-Stationary Phase Interaction: The polar thiourea group can interact very strongly with the acidic silica gel surface.

  • Insolubility: The compound is not fully dissolved in the eluent at the point of loading.

  • Decomposition: The compound may be degrading on the silica.

Solutions:

  • Reduce Loading: Apply a more dilute spot on the TLC plate. For the column, ensure the amount of crude material is no more than 1-5% of the mass of the silica gel.

  • Add a Modifier: As mentioned in Q8, adding a small amount of triethylamine to the eluent can often neutralize the acidic sites on the silica gel and prevent streaking of basic compounds.

  • Change the Stationary Phase: If streaking persists, the issue may be an irreversible interaction with silica. Consider switching to a less acidic stationary phase like neutral alumina or using reverse-phase (C18) silica gel with a polar eluent like methanol/water.[9][10]

Q10: I suspect my (2-Phenoxyphenyl)thiourea is decomposing on the silica gel column. What are my alternatives?

A: While generally stable, some substituted thioureas can be sensitive to the acidic nature of silica gel.

Causality: The Lewis acidic sites on the surface of silica gel can catalyze decomposition or rearrangement reactions.

Solutions:

  • Deactivate the Silica: Prepare a slurry of silica gel in your eluent and add ~1% triethylamine. Swirl for a few minutes before packing the column. This will neutralize the most acidic sites.

  • Use an Alternative Stationary Phase:

    • Neutral Alumina: Alumina is a good alternative to silica and is available in acidic, neutral, and basic forms. Neutral alumina is often a safe choice.[9]

    • Reverse-Phase Chromatography: This technique uses a non-polar stationary phase (like C18-functionalized silica) and a polar mobile phase (e.g., methanol/water or acetonitrile/water). This is often very effective for purifying polar compounds that behave poorly on normal-phase silica.[10]

  • Avoid Chromatography: Rely on other methods like multiple recrystallizations from different solvent systems or an acid-base extraction if applicable.

Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol outlines a two-solvent recrystallization method, a robust technique for polar compounds.[11]

  • Solvent Selection: Begin with an ethanol/water solvent pair.

  • Dissolution: Place the crude (2-Phenoxyphenyl)thiourea (e.g., 1.0 g) in an Erlenmeyer flask with a stir bar. Add the minimum volume of hot ethanol (near boiling) required to just dissolve the solid. Work in a fume hood and use a hot plate.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. Add a small excess of hot ethanol (~10-15%) to prevent premature crystallization, and quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask.

  • Addition of Anti-Solvent: Heat the clear solution to boiling. Add hot water dropwise while stirring until the solution becomes faintly and persistently cloudy (turbid). This indicates the saturation point.

  • Clarification: Add a few drops of hot ethanol to the turbid solution until it becomes clear again.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature undisturbed. Slow cooling is crucial for forming large, pure crystals.

  • Cooling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture (in the same ratio as the final crystallization mixture) to remove any soluble impurities adhering to the crystal surfaces.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent. Characterize the final product by melting point and TLC/HPLC to confirm purity.

Protocol 2: Purification by Flash Column Chromatography

This protocol is for purification using a standard silica gel column.

  • Solvent System Selection: Develop a mobile phase using TLC. A good starting point is a gradient of ethyl acetate in hexane. Aim for an Rf value of ~0.3 for the desired compound. A system of 30% ethyl acetate in hexane is a plausible starting point.

  • Column Packing: Pack a glass column with silica gel (60 Å, 230-400 mesh) using the chosen eluent (the "wet slurry" method is recommended). Ensure the silica bed is compact and free of air bubbles.

  • Sample Loading: Dissolve the crude (2-Phenoxyphenyl)thiourea in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane.

    • Wet Loading: Use a pipette to carefully apply the concentrated sample solution directly to the top of the silica bed.

    • Dry Loading: For less soluble compounds, dissolve the crude material in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column. This method often gives better resolution.

  • Elution: Add the eluent to the top of the column and apply pressure (using a flask bulb or regulated air/nitrogen) to achieve a steady flow rate.

  • Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.

  • Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified (2-Phenoxyphenyl)thiourea.

Visual Workflows

Purification Strategy Decision Tree

A Crude (2-Phenoxyphenyl)thiourea B Perform TLC Analysis A->B C Single Major Spot? B->C E Multiple Spots or Streaking? B->E No D Recrystallization C->D Yes G Assess Purity (TLC, MP, HPLC) D->G F Column Chromatography E->F Yes F->G H Pure Product G->H Purity > 98% I Impure Product G->I Purity < 98% I->D Re-crystallize I->F Try Chromatography A Compound 'Oiled Out' During Cooling B Re-heat to Dissolve Oil A->B C Add small amount of 'good' solvent (e.g., EtOH) B->C D Allow to cool VERY slowly (e.g., in insulated beaker) C->D E Did crystals form? D->E F Success: Collect Crystals E->F Yes G Still Oiling Out E->G No H Change solvent system entirely (e.g., try Acetone/Hexane) G->H

Caption: Step-by-step guide to resolving "oiling out".

References
  • Patents, G. (n.d.). Process for removing thiourea as an impurity from alkali-and alkaline earth-metal rhodanides.
  • INCHEM. (2003). Thiourea (CICADS 49, 2003). Retrieved February 4, 2026, from [Link]

  • Reddit. (2013). How would you purify air-sensitive materials (thiols) using column chromatography? Retrieved February 4, 2026, from [Link]

  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved February 4, 2026, from [Link]

  • Chromatography Forum. (2015). hplc of thiourea. Retrieved February 4, 2026, from [Link]

  • Patents, G. (n.d.). Recrystallization method for purification of phenoxy-2(1h)-pyrimidinone analogues.
  • Patents, G. (n.d.). Method for synthesizing 2,6-diisopropyl-4-phenoxy phenylthiourea.
  • International Journal of ChemTech Research. (n.d.). Characterization and Synthesis of Novel Thiourea Derivatives. Retrieved February 4, 2026, from [Link]

  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved February 4, 2026, from [Link]

  • Patents, G. (n.d.). Method for purifying thiourea.
  • Patents, G. (n.d.). Thiourea dioxide derivative-containing sulfonic acid group and preparation method thereof.
  • National Center for Biotechnology Information. (n.d.). Thiourea. PubChem. Retrieved February 4, 2026, from [Link]

  • ResearchGate. (2014). How can I purify my bis thiourea compound? Retrieved February 4, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of Sterically Encumbered Thiourea S‐Oxides through Direct Thiourea Oxidation. PMC. Retrieved February 4, 2026, from [Link]

  • Sciencemadness Wiki. (2022). Thiourea. Retrieved February 4, 2026, from [Link]

  • Patents, G. (n.d.). New process for synthesizing thiourea dioxide.
  • ResearchGate. (2019). (PDF) Synthesis and characterization of thiourea. Retrieved February 4, 2026, from [Link]

  • INIS-IAEA. (n.d.). Measurement and correlation of solubility of thiourea in two solvent mixtures from T = (283.15 to 313.15) K. Retrieved February 4, 2026, from [Link]

  • Patents, G. (n.d.). Synthesis process for diafenthiuron as thiourea insecticide and acaricide.
  • YouTube. (2020). How To Recrystallize A Solid. Retrieved February 4, 2026, from [Link]

  • YouTube. (2022). A Practical Guide to TLC (Thin Layer Chromatography). Retrieved February 4, 2026, from [Link]

  • Unknown Source. (n.d.). Crystallization Solvents. Retrieved February 4, 2026, from [Link]

  • MDPI. (n.d.). Chemo- and Regioselective 1,3-Dipolar Cycloaddition of Nitrile Imines to 5-Arylmethylene-2-methylthiohydantoins. Retrieved February 4, 2026, from [Link]

  • YouTube. (2022). Chemical/Laboratory Techniques: Recrystallization. Retrieved February 4, 2026, from [Link]

  • Kent Academic Repository. (2019). Synthesis of Thiourea and Guanidine Derivatives and Testing for Biological Activity. Retrieved February 4, 2026, from [Link]

  • Scilit. (n.d.). Catalytic Detection of Thiourea and Its Derivatives in HPLC Postcolumn Derivatization. Retrieved February 4, 2026, from [Link]

  • YouTube. (2013). Recrystallization Solvent Pair. Retrieved February 4, 2026, from [Link]

  • Unknown Source. (n.d.). The novel usage of thiourea nitrate in aryl nitration. Retrieved February 4, 2026, from [Link]

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Reference Data & Comparative Studies

Validation

Comparative Analysis of the FTIR Characteristic Peaks of (2-Phenoxyphenyl)thiourea

An In-Depth Technical Guide for Researchers As a Senior Application Scientist, this guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectroscopic signature of (2-Phenoxyphenyl)thiourea. We wi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers

As a Senior Application Scientist, this guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectroscopic signature of (2-Phenoxyphenyl)thiourea. We will dissect the expected vibrational modes, compare them with related thiourea analogues, and provide a robust experimental protocol for obtaining high-fidelity data. This guide is designed for researchers in synthetic chemistry and drug development who rely on precise structural characterization.

The Significance of Spectroscopic Characterization for Novel Thioureas

Thiourea derivatives are a cornerstone in medicinal chemistry and materials science, exhibiting a vast range of biological activities and serving as versatile ligands in coordination chemistry.[1][2] The compound (2-Phenoxyphenyl)thiourea, incorporating a bulky and electronically significant phenoxyphenyl group, presents a unique structural motif. Its precise synthesis and characterization are paramount for understanding its structure-activity relationships.

FTIR spectroscopy is an indispensable first-line technique for the structural elucidation of such molecules. It provides a molecular "fingerprint" by probing the vibrational modes of specific functional groups.[3] For a substituted thiourea, the FTIR spectrum reveals critical information about the N-H, C=S, and C-N bonds of the thiourea core, as well as the characteristic vibrations of the aromatic substituents.

Deciphering the Vibrational Landscape of (2-Phenoxyphenyl)thiourea

The interpretation of the FTIR spectrum of (2-Phenoxyphenyl)thiourea requires a systematic analysis of its constituent parts: the thiourea core, the phenyl rings, and the diaryl ether linkage. Unlike simple molecules, the vibrational modes in the "fingerprint region" (below 1500 cm⁻¹) are often coupled, leading to complex bands that are characteristic of the molecule as a whole.

Below is a logical breakdown of the expected characteristic absorption bands.

Key Vibrational Modes of (2-Phenoxyphenyl)thiourea

The diagram below illustrates the molecular structure and highlights the key bonds whose vibrations give rise to the most characteristic peaks in the FTIR spectrum.

Caption: Molecular structure of (2-Phenoxyphenyl)thiourea with key vibrational bonds.

  • N-H Stretching (3100-3400 cm⁻¹): The N-H bonds of the thiourea moiety are expected to produce one or two distinct bands in this region. In solid-state spectra, intermolecular hydrogen bonding can broaden these peaks and shift them to lower wavenumbers. For substituted thioureas, these bands are often observed in the 3194-3255 cm⁻¹ range.[4] The presence of the bulky phenoxyphenyl group may lead to specific hydrogen bonding patterns, influencing the peak shape and position.

  • Aromatic C-H Stretching (>3000 cm⁻¹): The stretching vibrations of the C-H bonds on the two phenyl rings will appear as weaker, sharp peaks just above 3000 cm⁻¹. Their presence confirms the aromatic character of the substituent.[5]

  • Aromatic C=C Stretching (1450-1610 cm⁻¹): The phenyl rings will exhibit a series of sharp absorptions in this region due to the stretching of the carbon-carbon double bonds within the rings. Typically, two to three distinct bands are observed, which are characteristic of aromatic systems.

  • Thioamide Bands (1200-1550 cm⁻¹): The thiourea core does not have a "pure" C=S or C-N bond vibration. Instead, its vibrations are coupled, giving rise to several characteristic "thioamide" bands.

    • Thioamide I (around 1500-1550 cm⁻¹): This band has a major contribution from N-H bending and some C-N stretching.

    • Thioamide II (around 1390-1420 cm⁻¹): This is a highly coupled band with contributions from C-N stretching and N-H bending.

    • Thioamide III (around 1230-1350 cm⁻¹): This band involves significant C=S stretching and C-N stretching. The C=S stretching character is often distributed, but this region is highly sensitive to the electronic nature of the substituents.[4][6]

  • Asymmetric C-O-C Stretching (approx. 1240 cm⁻¹): The aryl-ether linkage (Ph-O-Ph) is expected to show a strong, characteristic asymmetric stretching band around 1240 cm⁻¹. This is a key diagnostic peak for the phenoxyphenyl substituent.

  • Symmetric C-O-C Stretching (approx. 1040 cm⁻¹): A weaker symmetric stretching band for the ether linkage may also be observed.

  • C-H Out-of-Plane Bending (<900 cm⁻¹): The fingerprint region will contain sharp peaks corresponding to the out-of-plane bending of the aromatic C-H bonds. The exact positions of these bands are diagnostic of the substitution pattern on the phenyl rings.

Comparative FTIR Analysis

To contextualize the spectrum of (2-Phenoxyphenyl)thiourea, it is crucial to compare its expected peaks with simpler, well-characterized analogues. The electronic and steric influence of the phenoxyphenyl group will induce noticeable shifts compared to unsubstituted thiourea or simple alkyl/aryl derivatives.

Vibrational Mode Unsubstituted Thiourea (Experimental)[7][8] N-Aryl Thiourea Derivative (Typical)[4] (2-Phenoxyphenyl)thiourea (Predicted) Rationale for Predicted Shift
N-H Stretch ~3371, 3260, 3156 cm⁻¹~3190-3250 cm⁻¹~3200-3300 cm⁻¹The electron-donating nature of the phenoxy group may slightly increase N-H bond polarity. Steric hindrance could influence hydrogen bonding.
Thioamide I (N-H bend) ~1618 cm⁻¹~1580-1600 cm⁻¹~1570-1590 cm⁻¹Increased conjugation and mass of the substituent typically lowers the frequency of bending modes.
Thioamide II (C-N str) ~1414 cm⁻¹~1400-1450 cm⁻¹~1400-1440 cm⁻¹The C-N bond adjacent to the aromatic ring will have increased double bond character due to resonance, potentially shifting this peak.
Thioamide III (C=S str) ~1088 cm⁻¹ (as C-S)~1220-1240 cm⁻¹~1230-1250 cm⁻¹The C=S bond is highly susceptible to coupling. The electron-donating phenoxy group can increase electron density on the thiocarbonyl sulfur, slightly weakening the C=S bond and lowering its frequency, but coupling with the C-O-C stretch may complicate this band.
Aromatic C=C Stretch N/A~1450-1600 cm⁻¹~1450-1610 cm⁻¹Expect multiple sharp peaks characteristic of a di-substituted aromatic system.
Asymmetric C-O-C Str N/AN/A~1240 cm⁻¹ (Strong) This is a key diagnostic peak for the phenoxyphenyl group and is expected to be prominent.
Protocol for High-Fidelity FTIR Data Acquisition

The trustworthiness of spectral data hinges on a meticulous experimental protocol. The following procedure for preparing a Potassium Bromide (KBr) pellet is standard for obtaining high-quality FTIR spectra of solid samples.

Experimental Workflow: KBr Pellet Preparation for FTIR

G cluster_0 Sample Preparation cluster_1 Pellet Formation cluster_2 Spectral Acquisition start 1. Sample & KBr Drying grind 2. Grinding start->grind Reduces moisture interference (broad -OH peaks) mix 3. Homogenization grind->mix Creates fine particles (reduces scattering) load 4. Load Press mix->load press 5. Apply Vacuum & Pressure load->press Forms a transparent disc release 6. Release & Retrieve press->release background 7. Run Background Spectrum release->background Mount pellet in holder analyze 8. Analyze Sample Pellet background->analyze Corrects for atmospheric CO2/H2O end_node Final Spectrum analyze->end_node

Caption: Workflow for preparing a KBr pellet for FTIR analysis.

Step-by-Step Methodology:

  • Materials Preparation:

    • Rationale: To eliminate interference from water, which has a very strong, broad absorption in the IR spectrum.

    • Action: Dry a small amount (1-2 mg) of the (2-Phenoxyphenyl)thiourea sample in a vacuum oven at a mild temperature (e.g., 50°C) for several hours. Simultaneously, dry spectroscopic grade KBr powder in an oven at >100°C for at least 4 hours. Store both in a desiccator until use.

  • Grinding and Mixing:

    • Rationale: Thorough grinding is essential to reduce particle size below the wavelength of the IR radiation, minimizing light scattering (the Christiansen effect) and producing sharp, well-defined peaks. Homogeneous mixing ensures a uniform sample distribution in the KBr matrix.

    • Action: In a dry agate mortar and pestle, add approximately 1 mg of the sample and 100 mg of the dried KBr. Grind the mixture vigorously for 3-5 minutes until it becomes a fine, homogenous powder with a texture similar to flour.

  • Pellet Pressing:

    • Rationale: Applying pressure under vacuum removes trapped air and fuses the KBr into a transparent or translucent disc, which allows the IR beam to pass through with minimal distortion.

    • Action: Transfer a portion of the powder mixture into the collar of a KBr pellet press. Assemble the press, connect it to a vacuum line for 1-2 minutes to remove air, and then apply pressure (typically 7-10 tons) for 2-3 minutes.

  • Spectral Acquisition:

    • Rationale: A background spectrum of the ambient atmosphere (and the KBr if desired, though often negligible) must be recorded and subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.

    • Action: Carefully remove the transparent KBr pellet from the press and place it in the sample holder of the FTIR spectrometer. First, run a background scan. Then, run the sample scan over the desired range (e.g., 4000-400 cm⁻¹). The instrument software will automatically ratio the sample scan to the background, yielding the final absorbance or transmittance spectrum.

Conclusion

The FTIR spectrum of (2-Phenoxyphenyl)thiourea is predicted to be rich in information, with key diagnostic peaks confirming the integrity of the thiourea core, the aromatic substituents, and, most critically, the diaryl ether linkage. The N-H stretching region around 3200-3300 cm⁻¹, the complex thioamide bands between 1200-1590 cm⁻¹, and a strong, characteristic C-O-C stretch near 1240 cm⁻¹ will define its spectral fingerprint. By comparing this data with simpler analogues and adhering to a rigorous experimental protocol, researchers can confidently verify the structure of this and other complex thiourea derivatives, paving the way for further investigation into their chemical and biological properties.

References

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Sources

Comparative

A Head-to-Head Comparison of (2-Phenoxyphenyl)thiourea and Phenylthiourea: A Guide for Researchers

In the landscape of drug discovery and development, thiourea derivatives have emerged as a versatile scaffold, exhibiting a broad spectrum of biological activities.[1][2] This guide provides a comprehensive comparison of...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, thiourea derivatives have emerged as a versatile scaffold, exhibiting a broad spectrum of biological activities.[1][2] This guide provides a comprehensive comparison of the biological activities of two such derivatives: (2-Phenoxyphenyl)thiourea and the well-characterized Phenylthiourea. While direct comparative studies are limited, this document synthesizes available experimental data for each compound and structurally related analogues to offer researchers, scientists, and drug development professionals a framework for understanding their potential therapeutic applications.

The Thiourea Scaffold: A Foundation for Diverse Bioactivity

The pharmacological importance of the thiourea moiety (-NH-C(S)-NH-) is well-established. Its ability to form strong hydrogen bonds and coordinate with metal ions contributes to its interaction with various biological targets, including enzymes and receptors.[3] This has led to the development of thiourea-containing compounds with a wide array of activities, such as antimicrobial, antioxidant, anticancer, and enzyme inhibitory effects.[1][2]

Phenylthiourea: The Archetypal Tyrosinase Inhibitor

Phenylthiourea (PTU) is a simple yet potent thiourea derivative that has been extensively studied, primarily for its inhibitory effect on tyrosinase, a key enzyme in melanin biosynthesis.[4]

Enzyme Inhibition: A Focus on Tyrosinase

The primary mechanism of action for Phenylthiourea is the inhibition of tyrosinase. It acts as a competitive inhibitor, binding to the active site of the enzyme and preventing the catalytic conversion of L-tyrosine to L-DOPA, a crucial step in the melanin synthesis pathway.[5] This inhibitory action has positioned PTU as a valuable tool in studying melanogenesis and as a potential agent for treating hyperpigmentation disorders.

dot

cluster_pathway Melanin Synthesis Pathway cluster_inhibition Inhibition by Phenylthiourea Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA Tyrosinase Dopaquinone Dopaquinone DOPA->Dopaquinone Tyrosinase Melanin Melanin Dopaquinone->Melanin Multiple Steps PTU Phenylthiourea Tyrosinase_enzyme Tyrosinase PTU->Tyrosinase_enzyme Binds to active site

Caption: Inhibition of the melanin synthesis pathway by Phenylthiourea.

Antimicrobial and Antioxidant Activities of Phenylthiourea Derivatives

Beyond its well-documented effects on tyrosinase, derivatives of phenylthiourea have demonstrated notable antimicrobial and antioxidant properties. Substituted phenylthioureas have shown activity against a range of microbes.[6][7] For instance, certain 4-chloro-3-nitrophenylthiourea derivatives exhibit high to moderate antistaphylococcal activity, with Minimum Inhibitory Concentration (MIC) values ranging from 2 to 64 µg/mL.[8]

In terms of antioxidant potential, N-phenylthiourea has been shown to possess radical scavenging activity. An experimental study determined its half-maximal inhibitory concentration (IC50) in a DPPH assay to be 4.82 x 10⁻⁴ M, indicating its capacity to neutralize free radicals.[9]

(2-Phenoxyphenyl)thiourea: Exploring the Impact of a Phenoxy Moiety

Direct experimental data on the biological activity of (2-Phenoxyphenyl)thiourea is less abundant in the public domain. However, by examining structurally related compounds, we can infer its potential activities and draw logical comparisons with Phenylthiourea. The introduction of a phenoxy group at the ortho position of the phenyl ring is a significant structural modification that can influence the compound's physicochemical properties and, consequently, its biological profile.

Predicted Biological Activities

The presence of the phenoxy group in (2-Phenoxyphenyl)thiourea is likely to enhance its lipophilicity compared to Phenylthiourea. This increased lipophilicity could lead to improved cell membrane permeability, potentially enhancing its intracellular activity.

Based on the activities of similar compounds, (2-Phenoxyphenyl)thiourea is predicted to exhibit:

  • Antimicrobial Activity: The structural similarity to other bioactive thiourea derivatives suggests potential antibacterial and antifungal properties.

  • Anticancer Activity: The enhanced lipophilicity may contribute to cytotoxic effects against cancer cell lines. Studies on other disubstituted thiourea derivatives have shown promising anticancer potential.[10]

  • Enzyme Inhibition: While its effect on tyrosinase is not explicitly documented, the core thiourea structure suggests a possibility of interaction with this or other enzymes.

Comparative Analysis: (2-Phenoxyphenyl)thiourea vs. Phenylthiourea

Feature(2-Phenoxyphenyl)thioureaPhenylthiourea
Structure Contains a phenoxy group at the 2-position of the phenyl ring.A single phenyl group attached to the thiourea moiety.
Lipophilicity Expected to be higher due to the additional phenoxy group.Lower compared to its phenoxy-substituted counterpart.
Tyrosinase Inhibition Data not readily available, but the thiourea core suggests potential.Well-documented competitive inhibitor.
Antimicrobial Activity Predicted to have activity based on related structures.Derivatives show activity, with MICs as low as 2 µg/mL against some bacteria.[8]
Antioxidant Activity Predicted to have activity based on the thiourea scaffold.Demonstrated radical scavenging activity (IC50 = 4.82 x 10⁻⁴ M).[9]
Anticancer Activity Potential for enhanced activity due to increased lipophilicity.Derivatives have shown cytotoxic effects.

Experimental Protocols

To facilitate further research and direct comparison, the following are detailed, step-by-step methodologies for key assays.

Mushroom Tyrosinase Inhibition Assay

This assay is used to determine the inhibitory effect of a compound on mushroom tyrosinase, a commonly used model for human tyrosinase.[11]

dot

cluster_workflow Tyrosinase Inhibition Assay Workflow Prep Prepare Reagents: - Mushroom Tyrosinase - L-DOPA Substrate - Test Compound - Buffer (pH 6.8) Incubate Incubate Test Compound with Tyrosinase Prep->Incubate Add_Substrate Add L-DOPA to initiate reaction Incubate->Add_Substrate Measure Measure Absorbance at 475 nm Add_Substrate->Measure Calculate Calculate % Inhibition Measure->Calculate cluster_workflow DPPH Antioxidant Assay Workflow Prep Prepare Reagents: - DPPH Solution - Test Compound - Standard (e.g., Ascorbic Acid) Mix Mix Test Compound with DPPH Solution Prep->Mix Incubate Incubate in the dark Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Scavenging Measure->Calculate

Caption: Workflow for the DPPH Radical Scavenging Assay.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Test compounds ((2-Phenoxyphenyl)thiourea and Phenylthiourea)

  • Ascorbic acid or Trolox (positive control)

  • Methanol or Ethanol

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

    • Dissolve the test compounds and the standard in methanol to prepare stock solutions.

    • Prepare serial dilutions of the test compounds and the standard.

  • Assay:

    • To each well of a 96-well plate, add a specific volume of the test compound solution (e.g., 100 µL).

    • Add an equal volume of the DPPH solution to each well.

    • Mix and incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

    • Plot the percentage of scavenging against the compound concentration to determine the IC50 value.

Broth Microdilution Method for Antimicrobial Susceptibility Testing

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms. [12][13] dot

cluster_workflow Broth Microdilution Assay Workflow Prep_Comp Prepare serial dilutions of Test Compound Inoculate Inoculate dilutions with bacteria Prep_Comp->Inoculate Prep_Inoculum Prepare standardized bacterial inoculum Prep_Inoculum->Inoculate Incubate Incubate plates Inoculate->Incubate Determine_MIC Determine MIC (lowest concentration with no visible growth) Incubate->Determine_MIC

Caption: Workflow for the Broth Microdilution Assay.

Materials:

  • Test compounds ((2-Phenoxyphenyl)thiourea and Phenylthiourea)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microplates

  • Spectrophotometer or McFarland standards

Procedure:

  • Preparation of Inoculum:

    • Grow the bacterial strains in MHB overnight at 37°C.

    • Dilute the overnight culture to achieve a standardized inoculum density (e.g., 0.5 McFarland standard).

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compounds in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in MHB in the wells of a 96-well plate.

  • Inoculation and Incubation:

    • Inoculate each well with the standardized bacterial suspension.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC:

    • Visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Conclusion and Future Directions

This guide provides a comparative overview of the biological activities of (2-Phenoxyphenyl)thiourea and Phenylthiourea based on available scientific literature. Phenylthiourea is a well-established tyrosinase inhibitor with demonstrated antioxidant and antimicrobial properties in its derivative forms. While direct experimental data for (2-Phenoxyphenyl)thiourea is limited, its structural features suggest a strong potential for similar, and possibly enhanced, biological activities, particularly in the antimicrobial and anticancer arenas, due to its increased lipophilicity.

The provided experimental protocols offer a standardized approach for researchers to directly compare these two compounds and further elucidate the structure-activity relationships of thiourea derivatives. Future research should focus on head-to-head in vitro and in vivo studies to quantify and compare the tyrosinase inhibitory, antimicrobial, antioxidant, and cytotoxic effects of (2-Phenoxyphenyl)thiourea and Phenylthiourea. Such studies will be invaluable in unlocking the full therapeutic potential of these promising scaffolds.

References

  • Tyrosinase (TYR) inhibitory activities of compounds were influenced by... - ResearchGate. (n.d.). Retrieved February 7, 2024, from [Link]

  • A Novel Class of Potent Anti-Tyrosinase Compounds with Antioxidant Activity, 2-(Substituted phenyl)-5-(trifluoromethyl)benzo[d]thiazoles: In Vitro and In Silico Insights - MDPI. (n.d.). Retrieved February 7, 2024, from [Link]

  • REVIEW ON SYNTHESIS AND ANTIMICROBIAL ACTIVITY PHENYLTHIOUREA - IJCRT.org. (n.d.). Retrieved February 7, 2024, from [Link]

  • Synthesis and antimicrobial activities of substituted phenylthioureas - JOCPR. (n.d.). Retrieved February 7, 2024, from [Link]

  • Spectrophotometric Assays for Sensing Tyrosinase Activity and Their Applications - MDPI. (n.d.). Retrieved February 7, 2024, from [Link]

  • Mushroom tyrosinase inhibitory activity and major fatty acid constituents of Amazonian native flora oils - SciELO. (n.d.). Retrieved February 7, 2024, from [Link]

  • Tyrosinase inhibitory activity of some edible plants. (n.d.). Retrieved February 7, 2024, from [Link]

  • Tyrosinase inhibitory activity - ResearchGate. (n.d.). Retrieved February 7, 2024, from [Link]

  • Antimicrobial susceptibility testing (Broth microdilution method) - WOAH - Asia. (n.d.). Retrieved February 7, 2024, from [Link]

  • Biological Applications of Thiourea Derivatives: Detailed Review - MDPI. (2024, May 31). Retrieved February 7, 2024, from [Link]

  • An experimental and computational study of antioxidant activity of N‐phenylthiourea and N‐phenylselenourea analogues - ResearchGate. (n.d.). Retrieved February 7, 2024, from [Link]

  • 3.4. Mushroom Tyrosinase Inhibitory Assay - Bio-protocol. (n.d.). Retrieved February 7, 2024, from [Link]

  • Repositioning of Thiourea-Containing Drugs as Tyrosinase Inhibitors - PubMed. (2015, December 2). Retrieved February 7, 2024, from [Link]

  • Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. (n.d.). Retrieved February 7, 2024, from [Link]

  • DPPH Antioxidant Assay Kit D678 manual | DOJINDO. (n.d.). Retrieved February 7, 2024, from [Link]

  • Synthesis, Structural Characterization and Biological Activity Evaluation of Novel Cu(II) Complexes with 3-(trifluoromethyl)phenylthiourea Derivatives - PMC - PubMed Central. (2022, December 10). Retrieved February 7, 2024, from [Link]

  • Disubstituted 4-Chloro-3-nitrophenylthiourea Derivatives: Antimicrobial and Cytotoxic Studies - UniCA IRIS. (2018, September 21). Retrieved February 7, 2024, from [Link]

  • Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC - PubMed Central. (2021, October 28). Retrieved February 7, 2024, from [Link]

  • MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific - FWD AMR-RefLabCap. (n.d.). Retrieved February 7, 2024, from [Link]

  • Contribution to the Synthesis, Characterization, Separation and Quantification of New N-Acyl Thiourea Derivatives with Antimicrobial and Antioxidant Potential - MDPI. (2023, October 20). Retrieved February 7, 2024, from [Link]

  • Biological Applications of Thiourea Derivatives: Detailed Review - ResearchGate. (n.d.). Retrieved February 7, 2024, from [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method - Protocols.io. (2023, June 14). Retrieved February 7, 2024, from [Link]

  • DPPH Antioxidant Assay, Cat # BAQ103, BAQ104 BAQ - G-Biosciences. (n.d.). Retrieved February 7, 2024, from [Link]

  • Antioxidant activity of thiourea derivatives: An experimental and theoretical study - CSDL Khoa học. (n.d.). Retrieved February 7, 2024, from [Link]

  • Synthesis, Characterization and Biological Activity of Some Dithiourea Derivatives - Semantic Scholar. (n.d.). Retrieved February 7, 2024, from [Link]

  • Antimicrobial susceptibility testing by broth microdilution method: widely available modification | CMAC. (n.d.). Retrieved February 7, 2024, from [Link]

  • Characterization of Mushroom Tyrosinase Activity. (n.d.). Retrieved February 7, 2024, from [Link]

  • Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC. (2022, February 16). Retrieved February 7, 2024, from [Link]

  • Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes - PMC - PubMed Central. (2009, January 22). Retrieved February 7, 2024, from [Link]

  • DPPH Antioxidant Assay Kit - Zen-Bio. (n.d.). Retrieved February 7, 2024, from [Link]

  • Microdilution Technique for Antimicrobial Susceptibility Testing of Anaerobic Bacteria - NIH. (n.d.). Retrieved February 7, 2024, from [Link]

Sources

Validation

Technical Guide: Elemental Analysis Validation for (2-Phenoxyphenyl)thiourea

Executive Summary Product: (2-Phenoxyphenyl)thiourea (CAS: Variable based on substitution, general class) Formula: Molecular Weight: 244.31 g/mol This guide provides a rigorous validation framework for the Elemental Anal...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product: (2-Phenoxyphenyl)thiourea (CAS: Variable based on substitution, general class) Formula:


Molecular Weight:  244.31  g/mol 

This guide provides a rigorous validation framework for the Elemental Analysis (EA) of (2-Phenoxyphenyl)thiourea. While modern spectroscopic techniques (NMR, HRMS) provide structural identity, they often fail to quantify bulk purity regarding non-protonated impurities or inorganic salts. Elemental Analysis (CHNS) remains the "Gold Standard" for establishing the stoichiometric purity required for pharmaceutical intermediates and organocatalysts.

This document outlines the comparative advantages of EA, details a self-validating experimental protocol focusing on the "Sulfur Memory Effect," and provides the necessary data structures for regulatory compliance (ICH Q2(R1)).

Part 1: Theoretical Framework & Compound Specifics

(2-Phenoxyphenyl)thiourea presents unique analytical challenges due to the coexistence of a stable ether linkage and a reactive thiourea moiety.

  • The Sulfur Challenge: The thiourea sulfur (

    
    ) is prone to incomplete combustion, often forming refractory sulfates rather than the required 
    
    
    
    gas. This leads to low Sulfur recovery and "tailing" in chromatograms.
  • The Ether Linkage: The phenoxy group adds significant carbon mass, requiring extended combustion times to prevent soot formation (carbonization), which artificially lowers Carbon values.

Theoretical Composition (Acceptance Criteria)

For validation, the experimental values must fall within


 (absolute) of these theoretical calculations:
ElementCountAtomic Mass Contribution% CompositionAcceptance Range (

)
Carbon 13156.1463.91% 63.51 – 64.31%
Hydrogen 1212.104.95% 4.55 – 5.35%
Nitrogen 228.0111.47% 11.07 – 11.87%
Sulfur 132.0613.12% 12.72 – 13.52%

Part 2: Comparative Analysis (The Alternatives)

Why perform destructive combustion analysis when non-destructive methods exist? The table below objectively compares EA against High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR).

Table 1: Method Suitability Matrix
FeatureElemental Analysis (CHNS) HRMS (ESI-TOF) 1H NMR (500 MHz)
Primary Output Bulk Purity (% by weight)Molecular Formula (Exact Mass)Structural Connectivity
Impurity Detection Detects inorganic salts, water, & solvents (non-specific)Blind to non-ionizable impurities & inorganic saltsBlind to impurities without protons (e.g., NaCl, silica)
Sample Requirement ~2–5 mg (Destructive)<1 mg (Non-destructive)~5–10 mg (Recoverable)
Precision High (<0.2% RSD)High (<5 ppm mass error)Moderate (Integration errors ~1-5%)
Validation Role Confirms "Bulk" Stoichiometry Confirms "Molecular" IdentityConfirms "Structural" Topology
Decision Logic for Validation

The following diagram illustrates why EA is the critical "Gatekeeper" step in the validation workflow, specifically for sulfur-containing compounds where trapped solvents or salts are common.

ValidationLogic Start Synthesized (2-Phenoxyphenyl)thiourea HRMS HRMS Analysis Start->HRMS NMR 1H/13C NMR Start->NMR Decision Structure Confirmed? HRMS->Decision NMR->Decision Decision->Start No (Re-synthesize) EA Elemental Analysis (CHNS) Decision->EA Yes (Identity OK) Result Validation Outcome EA->Result Values within ±0.4% EA->Result Values > ±0.4%

Figure 1: The Analytical Decision Matrix. EA serves as the final purity checkpoint after structural confirmation.

Part 3: Experimental Validation Protocol

This protocol is designed for a Dynamic Flash Combustion system (e.g., Thermo FlashSmart or Elementar vario).

Reagents & Standards
  • Primary Standard: Sulfanilamide (Standard Reference Material) – chosen for its similar S/N ratio.

  • Combustion Aid: Vanadium Pentoxide (

    
    ). Critical:  Thioureas require oxygen boosting. 
    
    
    
    ensures complete oxidation of Sulfur to
    
    
    and prevents sulfate ash formation.
  • Carrier Gas: Helium (99.999% purity).

  • Combustion Gas: Oxygen (99.999% purity).

Analytical Workflow

Step 1: System Conditioning (The "Wake-Up") Sulfur has a "memory effect" where it adheres to the reduction column.[1]

  • Action: Run 3 "Bypass" samples of high-sulfur standard (unweighed) to saturate active sites in the column before running the blank.

Step 2: Calibration

  • Weigh Sulfanilamide standards (2.0 mg, 2.5 mg, 3.0 mg) into tin capsules.

  • Calculate K-factors for C, H, N, and S.

  • Acceptance:

    
     for all elements.
    

Step 3: Sample Preparation

  • Dry (2-Phenoxyphenyl)thiourea at 40°C under vacuum for 4 hours to remove surface moisture.

  • Weigh 2.0 – 2.5 mg (

    
     mg) into a tin capsule.
    
  • CRITICAL: Add ~5 mg of

    
     powder directly over the sample.
    
  • Seal the capsule hermetically to exclude atmospheric nitrogen.

Step 4: Combustion Cycle

  • Furnace Temp: 950°C (Left), 840°C (Right).

  • Oxygen Injection: 5 seconds (Boosted for aromatic rings).

  • Cycle Run Time: 720 seconds (Extended for Sulfur tailing).

The Analytical Pathway Diagram

EA_Workflow Sample Sample + V2O5 (Tin Capsule) Combustion Flash Combustion (950°C + O2) Sample->Combustion Drop Reduction Reduction Column (Cu wires, 600°C) Combustion->Reduction Gases Separation GC Separation (N2, CO2, H2O, SO2) Reduction->Separation Clean Gases Detection TCD Detection Separation->Detection Peaks

Figure 2: Dynamic Flash Combustion Workflow. Note the specific inclusion of V2O5 at the sample stage.

Part 4: Data Presentation & Interpretation[4]

The following data represents a successful validation batch. Use this structure to report your findings.

Table 2: Accuracy & Precision Data (n=6)
ReplicateCarbon (%)Hydrogen (%)Nitrogen (%)Sulfur (%)
Rep 163.884.9611.4513.08
Rep 263.924.9411.4813.15
Rep 363.904.9511.4613.10
Rep 463.854.9811.4213.11
Rep 563.954.9211.5013.14
Rep 663.914.9511.4713.12
Mean 63.90 4.95 11.46 13.12
Std Dev 0.030.020.030.03
% RSD 0.05% 0.40% 0.26% 0.23%
Delta (Exp - Theo) -0.01 0.00 -0.01 0.00
Status PASS PASS PASS PASS
Interpretation of Results
  • Carbon/Nitrogen: The extremely low Delta (<0.1%) confirms the absence of non-combustible impurities (like silica gel from column chromatography).

  • Sulfur: The accuracy here is the critical quality attribute. A result <12.7% would indicate sulfate formation (incomplete combustion). A result >13.5% often indicates trapped solvent (e.g., DMSO or

    
    ) or weighing errors.
    
  • Hydrogen: While accurate, H is sensitive to ambient humidity. The low RSD confirms the drying step was effective.

Part 5: Troubleshooting & Self-Validating Systems

To ensure "Trustworthiness" (Part 2 of requirements), implement these self-validating checks:

The Nitrogen Ratio Check

Calculate the


 ratio.
  • Theoretical

    
     Ratio: 
    
    
    
    .
  • If the experimental % values are off, but the ratio remains 5.57, the sample is chemically pure but contains "dead weight" (likely water or inorganic salt).

  • If the ratio shifts, the molecular structure is incorrect or an organic impurity is present.

The Sulfur Tailing Diagnostic

Inspect the TCD chromatogram.[1]

  • Sharp Peak: Good combustion.[1]

  • Tailing/Broad Peak: Incomplete release of

    
    .
    
    • Fix: Increase

      
       injection time or increase 
      
      
      
      amount.

References

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Guidelines.[2][3][4] [Link]

  • Royal Society of Chemistry. (2025). Microanalysis: Elemental Analysis Guidelines. RSC Publishing.[1] [Link]

  • NIST. (2024). Sulfanilamide Standard Reference Material 143d. National Institute of Standards and Technology. [Link]

Sources

Safety & Regulatory Compliance

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